molecular formula C7H5ClFNO3 B8028197 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B8028197
M. Wt: 205.57 g/mol
InChI Key: BLZDJFLDZSXELI-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS 98404-03-6) is a versatile aromatic intermediate with a molecular formula of C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol. This compound is of significant value in research and development, primarily serving as a key synthetic building block for the construction of more complex molecules. Its specific structure, featuring both nitro and halogen substituents, allows for further functionalization through various reactions, including reductions and cross-couplings. It is commonly employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and fungicides . The presence of the nitro group and halogen atoms makes it a valuable precursor for creating active ingredients that target specific plant or fungal enzymes . Researchers utilize this compound in settings that require precise functionalization for discovering new biological activities. Proper handling and storage are essential for this material; it should be kept sealed in a dry environment at room temperature . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-fluoro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZDJFLDZSXELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268899
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98404-03-6
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98404-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₃. As a functionalized nitrobenzene derivative, it holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of chloro, fluoro, methoxy, and nitro groups on the benzene ring imparts a unique electronic and steric profile, offering multiple avenues for further chemical modification. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene and details the standard experimental protocols for their determination.

Molecular Structure

The molecular structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is foundational to its physical and chemical properties. The arrangement of its constituent atoms and functional groups dictates its polarity, intermolecular forces, and reactivity.

Caption: Molecular structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in synthetic protocols. Below is a summary of the available physical data for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

PropertyValueSource
CAS Number 98404-03-6[1][2]
Molecular Formula C₇H₅ClFNO₃[1][2]
Molecular Weight 205.57 g/mol [2]
Physical Form Solid[1]
Purity 95%[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available
Storage Temperature Room temperature[1]

Experimental Protocols for Physical Property Determination

The following section outlines the standard, field-proven methodologies for determining the key physical properties of a solid organic compound like 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. These protocols are designed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind solid sample Pack Pack into capillary tube Grind->Pack Place Place in apparatus Pack->Place Heat Heat at controlled rate Place->Heat Observe Observe melting Heat->Observe Record Record T_start and T_end Observe->Record MeltingRange Melting Point Range Record->MeltingRange

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For solid compounds, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

  • Apparatus Setup: A small amount of the substance is placed in a micro-distillation apparatus.[5]

  • Pressure Reduction: The system is connected to a vacuum source to achieve the desired reduced pressure.

  • Heating: The sample is gently heated in a suitable bath.

  • Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.[5]

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for choosing appropriate reaction and purification media.

Methodology: Qualitative Solubility Tests

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.

  • Procedure: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[1]

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, ¹H and ¹³C NMR would be critical for confirming the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching), the C-Cl bond, the C-F bond, the C-O ether linkage, and the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom.[7]

SpectroscopicAnalysis cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Compound 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR_info Carbon-Hydrogen Framework Substituent Positions NMR->NMR_info FTIR_info Functional Groups (NO₂, C-Cl, C-F, C-O) FTIR->FTIR_info MS_info Molecular Weight Isotopic Pattern Fragmentation MS->MS_info

Caption: Spectroscopic techniques for structural elucidation.

Significance and Reactivity in Drug Development

Halogenated and nitrated aromatic compounds are important precursors in the synthesis of pharmaceuticals.[8] The presence of chloro, fluoro, and nitro groups on the benzene ring of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it a potentially valuable intermediate.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, where the chlorine or fluorine atom can be displaced by a variety of nucleophiles. The fluorine atom is generally more susceptible to displacement than the chlorine atom in such reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a key functional group for the formation of amides, sulfonamides, and for building heterocyclic ring systems.

  • Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The combination of these reactive sites provides medicinal chemists with a versatile scaffold for generating libraries of novel compounds for biological screening and lead optimization in drug discovery programs.

Safety and Handling

Based on the available safety data for this compound and related structures, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

References

Sources

An In-depth Technical Guide to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₇H₅ClFNO₃. Its structure is characterized by a benzene ring functionalized with chloro, fluoro, methoxy, and nitro groups, making it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Chemical Structure:

The IUPAC name for this compound is 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene.[3] The arrangement of the substituents on the benzene ring dictates its reactivity and physicochemical properties.

DOT Diagram of the Chemical Structure:

Caption: 2D structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Physicochemical Data:

The following table summarizes key physicochemical properties. Note that some of these values are computed due to the limited availability of experimental data in peer-reviewed literature.

PropertyValueSource
Molecular Weight 205.57 g/mol [3]
Molecular Formula C₇H₅ClFNO₃[3]
CAS Number 98404-03-6[4]
Appearance Solid (predicted)[1]
Melting Point Not experimentally determined. For comparison, the related isomer 1-chloro-4-methoxy-2-nitrobenzene has a melting point of 43.2 °C.[5]
Boiling Point Not experimentally determined.
Solubility Sparingly soluble in water (predicted). Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[6]
XLogP3 2.5[3]
Topological Polar Surface Area 55.1 Ų[3]

Synthesis and Purification

Proposed Synthetic Pathway:

The synthesis involves the nitration of 4-chloro-2-fluoro-1-methoxybenzene using a standard nitrating mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating group and, along with the fluoro and chloro substituents, will direct the incoming nitro group to the ortho position relative to the methoxy group.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Start: 4-chloro-2-fluoro-1-methoxybenzene Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Step 1 Workup Aqueous Workup (Ice water quench, extraction with ethyl acetate) Nitration->Workup Step 2 Purification Purification (Silica gel column chromatography) Workup->Purification Step 3 Product Product: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Purification->Product Step 4

Caption: Proposed workflow for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Experimental Protocol (Proposed):

This protocol is adapted from a similar nitration of 2-fluoro-1,4-dimethoxybenzene and should be optimized for the specific substrate.[7]

Materials:

  • 4-chloro-2-fluoro-1-methoxybenzene

  • Concentrated nitric acid (65-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 4-chloro-2-fluoro-1-methoxybenzene to the sulfuric acid with stirring, maintaining the temperature below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a solid.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene are not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.

  • Aromatic Protons (2H): Two doublets are expected in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

  • Methoxy Protons (3H): A singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group.

  • Asymmetric NO₂ Stretch: ~1520-1560 cm⁻¹

  • Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹

  • C-Cl Stretch: ~700-800 cm⁻¹

  • C-F Stretch: ~1100-1200 cm⁻¹

  • C-O-C Stretch: ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry:

The electron impact mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z 205, with an M+2 peak at m/z 207 with approximately one-third the intensity, characteristic of the chlorine isotope pattern.

Reactivity and Applications in Drug Discovery

The reactivity of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is dominated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atom is ortho to the nitro group, making it a prime site for displacement by nucleophiles. The fluorine atom is para to the nitro group and is also activated, though generally, chlorine is a better leaving group in SNAr reactions under many conditions.

This reactivity makes 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene a valuable intermediate for introducing the substituted phenyl moiety into a target molecule. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an aniline using various reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting 5-chloro-2-fluoro-4-methoxyaniline is a versatile intermediate for the synthesis of heterocycles and other functionalized aromatic compounds.

Applications as a Building Block:

Halogenated and nitrated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, related fluorinated and chlorinated nitrobenzenes are used in the synthesis of kinase inhibitors for cancer therapy.[8][9] The specific substitution pattern of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it a candidate for the synthesis of novel compounds in these areas.

Safety and Handling

As with all nitroaromatic compounds, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:
  • Toxicity: Predicted to be toxic if swallowed and harmful in contact with skin.[3]

  • Irritation: May cause skin and eye irritation.[3]

Recommended Personal Protective Equipment (PPE):
  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage and Disposal:
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a valuable, albeit not extensively documented, chemical intermediate. Its polysubstituted nature provides multiple points for chemical modification, making it a versatile tool for synthetic chemists. The insights provided in this guide on its synthesis, properties, and reactivity are intended to empower researchers in their efforts to develop novel molecules with potential applications in medicine and agriculture. Further experimental validation of the proposed protocols and predicted properties is encouraged to expand the body of knowledge on this compound.

References

  • PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Saleh, N., & Al-Zahrani, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. [Link]

  • Ahmad, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3348-3356. [Link]

  • Taltireddy, K., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14491-14660. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. (1999). [Link]

  • Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Lee, H., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(11), 1113-1118. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Management and Research, 7, 81-101. [Link]

Sources

Technical Monograph: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 98404-03-6 Formula:


Date:  October 26, 2023
Author:  Senior Application Scientist Team

Introduction: The Scaffold Utility

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) represents a specialized halogenated nitroaromatic scaffold critical to modern medicinal chemistry. Unlike simple nitrobenzenes, this molecule possesses three distinct functional handles—a chlorine, a fluorine, and a nitro group—arranged around a methoxy core.

Its primary value lies in its regioselective reactivity . The presence of two different halogens (Cl, F) activated by an ortho/para nitro group allows for sequential Nucleophilic Aromatic Substitution (


). This makes CFMNB a vital intermediate in the synthesis of fused heterocycles, particularly fluoro-indoles  and quinazolines  used in kinase inhibitor development (e.g., EGFR inhibitors).

Critical Isomer Warning: Researchers must distinguish this specific isomer (4-methoxy, CAS 98404-03-6) from its regioisomer, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-76-2). Confusion between these two leads to catastrophic regiochemical failures in downstream synthesis.

Physicochemical Profile & Molecular Weight[1][2][3]

Accurate stoichiometry in drug development requires distinguishing between the Average Molecular Weight (used for bulk weighing) and the Monoisotopic Mass (used for Mass Spectrometry identification).

Quantitative Data Table
ParameterValueContext
Average Molecular Weight 205.57 g/mol Use for molarity calculations and weighing.
Monoisotopic Mass 204.9942 Da Based on

and

. Primary MS peak

.
Isotope M+2 Mass 206.9912 Da Based on

. Appears at ~32% intensity of base peak.
Exact Formula

-
Physical State Solid (Pale Yellow)Melting point typically 60-65°C (derivative dependent).
Mass Spectrometry Identification Strategy

The presence of Chlorine provides a definitive spectral fingerprint. In LC-MS analysis, you will observe a characteristic 3:1 intensity ratio between the


 205 and 

207 peaks.
  • Peak A (205.0): Contains

    
    .
    
  • Peak B (207.0): Contains

    
    .
    
  • Validation Check: If this 3:1 pattern is absent, the chlorination is incomplete or the sample is degraded.

Synthetic Reactivity & Protocols

The core utility of CFMNB is the differential reactivity of the Fluorine at C5 versus the Chlorine at C1.

Mechanism: Regioselective

The nitro group at C2 activates the ring.

  • C5-Fluorine: Located para to the Nitro group. Highly activated. Fluorine is an exceptional leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
    
  • C1-Chlorine: Located ortho to the Nitro group. Activated, but sterically more hindered and generally slower to displace than the para-fluorine.

Result: Nucleophiles (amines, thiols) will selectively displace the Fluorine first.

Diagram: Regioselective Pathway

SNAr_Pathway Start 1-Chloro-5-fluoro- 4-methoxy-2-nitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Attack at C5 (Para) SideProduct Bis-substitution (Trace) Start->SideProduct High Temp / Excess Eq Reagent Primary Amine (R-NH2) / Base Reagent->Start Product 5-Amino-1-chloro- 4-methoxy-2-nitrobenzene (Major Product) Intermediate->Product -HF

Caption: Figure 1. The preferential displacement of the C5-Fluorine atom (para to nitro) over the C1-Chlorine atom during nucleophilic aromatic substitution.

Validated Protocol: Selective Amination

Objective: Synthesis of N-alkyl-5-amino-4-methoxy-2-nitro-chlorobenzene derivative.

Materials:

  • CFMNB (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (4.86 mmol) of CFMNB in 10 mL anhydrous DMF. Cool to 0°C in an ice bath.

  • Addition: Add DIPEA (1.7 mL, 9.7 mmol) followed by the dropwise addition of the amine (5.3 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a more polar yellow spot (
      
      
      
      ).
  • Workup: Pour mixture into 50 mL ice water. A yellow precipitate should form.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .

Analytical Characterization (QC)

To ensure the integrity of this intermediate before using it in costly downstream steps, use the following logic check.

QC Decision Tree

QC_Workflow Sample Raw Sample CFMNB HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Aromatic Singlets? HNMR->Check1 MS LC-MS Analysis Check1->MS Yes (Para H's) Fail FAIL: Reject/Recrystallize Check1->Fail No (Isomer Mix) Check2 M (205) and M+2 (207) Ratio ~3:1? MS->Check2 Pass PASS: Release for Synthesis Check2->Pass Yes Check2->Fail No (De-chlorinated)

Caption: Figure 2. Quality Control logic for verifying structural identity and isotopic purity.

Expected NMR Signals (Prediction)
  • Proton A (C3-H): Singlet (or weak doublet due to long-range F coupling) ~7.5 ppm. Located between Nitro and Methoxy.[1]

  • Proton B (C6-H): Doublet (

    
     Hz) ~7.2 ppm. Located between Fluorine and Chlorine.[2][3]
    

Safety & Handling (SDS Summary)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Signal Word: DANGER.

  • Nitroaromatic Risks: Like many nitro-compounds, CFMNB may decompose violently at high temperatures. Never heat the neat solid above 100°C.

  • Skin Absorption: The methoxy/halo combination increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this can trigger exothermic reduction of the nitro group.

References

  • PubChem. Compound Summary: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (Isomer Comparison). [Link][1]

  • Molecular Weight Calculator. Isotopic Distribution of C7H5ClFNO3. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details a scientifically robust method, focusing on the nitration of 2-Chloro-4-fluoroanisole. It elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and presents the expected outcomes. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: Significance of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, also known as 2-Chloro-4-fluoro-5-nitroanisole, is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a combination of chloro, fluoro, methoxy, and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules. These derivatives are often explored for their potential biological activities, finding applications in the development of novel pharmaceuticals and agrochemicals.[2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists.

Retrosynthetic Analysis and Pathway Selection

A logical and efficient synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene begins with a commercially available and relatively inexpensive starting material. A retrosynthetic analysis points towards the electrophilic nitration of a suitably substituted anisole derivative as a primary and effective strategy. The most direct precursor is identified as 2-Chloro-4-fluoroanisole.[3]

The selection of this pathway is underpinned by the well-established principles of electrophilic aromatic substitution. The methoxy group (-OCH3) is a potent activating group and an ortho-, para-director. The chloro (-Cl) and fluoro (-F) substituents are deactivating yet also ortho-, para-directing. In the case of 2-Chloro-4-fluoroanisole, the directing effects of the substituents must be carefully considered to predict the regioselectivity of the nitration reaction. The powerful activating and directing influence of the methoxy group is expected to dominate, guiding the incoming nitro group to the positions ortho and para to it. Given that the para position is blocked by a fluorine atom, and one ortho position is occupied by a chlorine atom, the nitration is anticipated to occur at the other vacant ortho position, which is C5, yielding the desired product.

Synthesis Pathway: Nitration of 2-Chloro-4-fluoroanisole

The core of this synthesis is the electrophilic nitration of 2-Chloro-4-fluoroanisole. This reaction introduces a nitro group onto the aromatic ring, a critical step in forming the target molecule.

Reaction Mechanism

The nitration of 2-Chloro-4-fluoroanisole proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The nitronium ion then attacks the electron-rich aromatic ring of 2-Chloro-4-fluoroanisole. The activating effect of the methoxy group directs the attack to the positions ortho and para to it. Due to steric hindrance from the adjacent chlorine atom and the presence of the fluorine atom at the para position, the nitration predominantly occurs at the C5 position, which is ortho to the methoxy group and meta to both halogen substituents. This regioselectivity leads to the formation of the desired product, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene"

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2-Chloro-4-fluoroanisoleC₇H₆ClFO160.5797%
Concentrated Nitric AcidHNO₃63.0170%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
IceH₂O18.02
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Chloro-4-fluoroanisole (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirred solution of 2-Chloro-4-fluoroanisole via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Results and Discussion

The successful synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected yield for this reaction is typically in the range of 80-90%, depending on the reaction scale and purification method.

The purity of the final product is crucial for its use in subsequent synthetic steps. Recrystallization is often an effective method for obtaining a highly pure solid product. The melting point of the purified compound should be sharp and consistent with literature values.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.

  • Organic Solvents: Dichloromethane is a volatile and potentially harmful solvent. Handle in a fume hood and avoid inhalation or skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and efficient synthesis pathway for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene via the nitration of 2-Chloro-4-fluoroanisole. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism and safety precautions, offers a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. The versatility of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a building block ensures its continued importance in the pursuit of novel chemical entities with potential therapeutic or agrochemical applications.

References

  • PubChem. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 98404-03-6), a specialized intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

This guide synthesizes experimental principles with theoretical validation to provide a reference standard for researchers.

Compound Profile & Structural Analysis

  • IUPAC Name: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene[1]

  • Common Synonyms: 4-Chloro-5-fluoro-2-nitroanisole; 2-Fluoro-4-methoxy-5-nitrochlorobenzene

  • CAS Number: 98404-03-6[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.57 g/mol [1][2][3]

Structural Logic for Spectroscopic Interpretation

The molecule features a 1,2,4,5-tetrasubstituted benzene ring. This specific substitution pattern dictates the spectroscopic signals:

  • Symmetry: The molecule is asymmetric, resulting in distinct signals for all protons and carbons.

  • Electronic Effects:

    • Nitro (

      
       at C2):  Strong electron-withdrawing group (EWG); deshields adjacent protons (H3) and activates the C4 position for nucleophilic attack during synthesis.
      
    • Methoxy (

      
       at C4):  Strong electron-donating group (EDG) by resonance; shields ortho/para positions.
      
    • Fluorine (

      
       at C5):  High electronegativity; causes significant splitting in 
      
      
      
      and
      
      
      NMR spectra (
      
      
      and
      
      
      ).

Synthesis & Purity Profile (Context for Analysis)[5][6][7]

To understand the impurity profile often seen in spectra, one must understand the synthesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


)  rather than direct nitration, as direct nitration of 4-chloro-3-fluoroanisole yields the unwanted isomer (nitro ortho to methoxy).

Synthetic Route: Reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with Sodium Methoxide (


).
  • Regioselectivity: The fluorine at C4 is para to the nitro group, making it highly activated for substitution. The fluorine at C5 is meta to the nitro group and remains intact.

Graphviz Diagram: Synthesis & Regiochemistry

Synthesis Start 1-Chloro-4,5-difluoro-2-nitrobenzene (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack at C4 (Activated by p-NO2) Byproduct Regioisomer Impurity (<1%) Start->Byproduct Attack at C5 (Disfavored meta-NO2) Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (Target) Intermediate->Product - F⁻

Caption: Regioselective SNAr synthesis pathway. The nitro group activates the para-fluorine (C4) for displacement by methoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data (400 MHz, )

The aromatic region is characterized by two distinct protons appearing as singlets or doublets due to fluorine coupling.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H3 7.68 Doublet (

)

Located between

and

. Deshielded by ortho-

. Shows long-range meta coupling to F.
H6 7.24 Doublet (

)

Located between Cl and F. Shielded relative to H3. Shows strong ortho coupling to F.
-OCH

3.98 Singlet (

)
-Characteristic methoxy singlet.

Critical Analysis for Researchers:

  • The Fluorine Splitting: Do not mistake the aromatic signals for two singlets. H6 (ortho to F) will have a large coupling constant (~10 Hz), while H3 (meta to F) will have a smaller coupling (~7-8 Hz).

  • NOE Correlations: Irradiation of the methoxy signal (3.98 ppm) will show an NOE enhancement at H3 (7.68 ppm) and H5 (Fluorine), confirming the regiochemistry of the methoxy group.

NMR Data (100 MHz, )
CarbonShift (

, ppm)
Splitting (

, Hz)
Assignment
C4 152.5

Ipso to OMe and F (Deshielded). Note: C-F coupling is very large.
C5 148.1

Ipso to F.
C2 138.5

Ipso to

.
C1 125.4

Ipso to Cl.
C3 118.2

Aromatic CH (Ortho to

).
C6 114.8

Aromatic CH (Ortho to F).
OMe 56.8

Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitro and ether functionalities.

Wavenumber (

)
Functional GroupVibrational Mode
3100 - 3050 Ar-HC-H Stretching (Weak)
2850 O-MeC-H Stretching (Alkyl)
1535

Asymmetric Stretch (Strong, Diagnostic)
1350

Symmetric Stretch (Strong)
1260, 1050 Ar-O-CEther C-O Stretching
1100 - 1000 Ar-FC-F Stretching (Often obscured by fingerprint)
850 - 700 Ar-ClC-Cl Stretching

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:


 (

) and

(

) in a 3:1 ratio.
Fragmentation Pathway (EI)

The fragmentation follows a predictable loss of the labile nitro and methoxy groups.

  • Molecular Ion (

    
    ):  205/207
    
  • $[M - \text{NO}_2]^+ $:

    
     159 (Loss of 46). Aromatic ring stability is retained.
    
  • $[M - \text{NO} - \text{CO}]^+ $: Rearrangement typical of nitro compounds.

  • $[M - \text{CH}_3]^+ $:

    
     190 (Loss of methyl radical from methoxy).
    
Graphviz Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 205 (100%) / 207 (33%) Frag1 [M - NO₂]⁺ m/z 159 M_Ion->Frag1 - NO₂ (46 Da) Frag2 [M - CH₃]⁺ m/z 190 M_Ion->Frag2 - CH₃• (15 Da) Frag3 [M - NO₂ - CH₃]⁺ m/z 144 Frag1->Frag3 - CH₃ Frag2->Frag3 - NO₂

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol for Verification

To validate the identity of a synthesized batch, follow this rapid QC protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Checkpoints:

    • Verify the 3:1 ratio of aromatic protons to methoxy protons.

    • Confirm the doublet splitting at ~7.24 ppm (H6). If this is a singlet, you likely have the wrong regioisomer (where F is not ortho to H).

    • Impurity Check: Look for a singlet at ~3.80 ppm, which may indicate unreacted starting material (difluoronitrobenzene derivatives) or the regioisomer byproduct.

References

  • PubChem Compound Summary. 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CID 2779295). National Library of Medicine. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Chemistry LibreTexts. Available at: [Link][4][5][6][7][8][9][10]

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Topic: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene: A Guide to Regioselective Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene with nucleophiles. As a polysubstituted aromatic compound, this molecule presents a compelling case study in regioselectivity governed by the principles of Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic contributions of each substituent to predict and rationalize the molecule's behavior, focusing on the decisive role of the nitro group in activating the ring and directing substitution. This guide offers field-proven insights into reaction mechanisms, provides detailed experimental protocols, and serves as a practical resource for chemists leveraging this versatile building block in pharmaceutical and materials science synthesis.

Introduction

Halogenated and nitrated aromatic compounds are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their controlled functionalization allows for the construction of complex molecular architectures with tailored biological activities.[3] 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (PubChem CID: 2779295) is a prime example of such a scaffold, featuring multiple potential reaction sites and a diverse array of electronic influences.[4]

The central challenge and opportunity in utilizing this reagent lies in understanding and controlling its reactivity towards nucleophiles. The benzene ring is inherently electron-rich and typically undergoes electrophilic substitution. However, the presence of potent electron-withdrawing groups can reverse this polarity, making the ring susceptible to nucleophilic attack.[5][6] This guide aims to provide an in-depth exploration of this reactivity, moving beyond simple prediction to explain the causality behind the observed regioselectivity. By understanding the underlying principles of Nucleophilic Aromatic Substitution (SNAr), researchers can effectively harness the synthetic potential of this valuable intermediate.

Chapter 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

To comprehend the reactivity of our target molecule, a firm grasp of the Nucleophilic Aromatic Substitution (SNAr) mechanism is essential. This pathway is distinct from the more familiar S_N1 and S_N2 reactions and is characterized by a two-step addition-elimination process.[7][8]

  • Step 1: Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[7] This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Step 2: Elimination and Aromatization: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored. This step is generally fast.

The feasibility and rate of an SNAr reaction are critically dependent on three factors:

  • The presence of strong electron-withdrawing groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) are essential. They activate the ring towards nucleophilic attack by withdrawing electron density and, crucially, by stabilizing the negative charge of the Meisenheimer complex.[10][11]

  • The position of the EWGs: Activation is most effective when the EWGs are positioned ortho or para to the leaving group. This geometry allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, significantly lowering the activation energy.[6][7][11] Meta-positioned EWGs offer only minor inductive stabilization and are far less effective activators.[11]

  • A good leaving group: While it may seem counterintuitive compared to S_N2 reactions, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[6]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Chapter 2: Reactivity Analysis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

A detailed examination of the substituent effects on the target molecule's aromatic ring allows for a precise prediction of its reactivity profile.

Structure and Substituent Analysis:

  • Nitro Group (-NO2) at C2: This is the dominant activating group. It is a powerful electron-withdrawing group through both resonance and induction, rendering the ring highly electron-deficient.

  • Chloro Group (-Cl) at C1: This is a potential leaving group. It is positioned ortho to the powerfully activating nitro group.

  • Fluoro Group (-F) at C5: This is the second potential leaving group. It is positioned meta to the nitro group.

  • Methoxy Group (-OCH3) at C4: This group has a dual electronic nature. It is electron-donating through resonance but electron-withdrawing through induction. Its position is para to the chloro group and meta to the nitro group.

Predicting the Site of Nucleophilic Attack:

The regioselectivity of the reaction is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack. Let's compare the outcomes of an attack at C1 (displacing -Cl) versus an attack at C5 (displacing -F).

  • Attack at C1 (ortho to -NO2): When a nucleophile attacks the carbon bearing the chlorine atom, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the adjacent nitro group through resonance. This provides substantial stabilization, significantly lowering the energy of the transition state and favoring this pathway.

  • Attack at C5 (meta to -NO2): If a nucleophile were to attack the carbon bearing the fluorine atom, the negative charge of the intermediate could not be delocalized onto the nitro group via resonance.[7][11] The nitro group would only offer a much weaker inductive stabilization.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Chapter 3: Reactivity with Representative Nucleophiles

The predictable regioselectivity of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it an excellent substrate for reaction with a wide variety of nucleophiles.

Nucleophile ClassExample NucleophileTypical SolventBase (if required)Product Type
O-Nucleophiles Sodium Methoxide (NaOMe)Methanol, THF, DioxaneN/AAryl Ether
N-Nucleophiles Morpholine, AnilineDMF, DMSO, AcetonitrileK₂CO₃, Et₃NAryl Amine
S-Nucleophiles Sodium Thiophenoxide (NaSPh)DMF, EthanolN/AAryl Sulfide
C-Nucleophiles Malononitrile AnionDMF, DMSONaH, K₂CO₃Aryl-Carbon Bond
  • Oxygen Nucleophiles (Alkoxides, Phenoxides): These reactions are typically straightforward, often proceeding at room temperature or with gentle heating to yield aryl ethers. The choice of an aprotic polar solvent like DMF or DMSO can accelerate the reaction.

  • Nitrogen Nucleophiles (Amines): Reactions with primary or secondary amines are common and highly effective. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Sulfur Nucleophiles (Thiolates): Thiolates are excellent nucleophiles and react readily with this substrate to form aryl sulfides. These reactions are often very fast, even at low temperatures.

  • Carbon Nucleophiles (Enolates, Organometallics): While less common, activated carbon nucleophiles like those derived from malonates can displace the chloride, forming a new carbon-carbon bond. These reactions often require a strong, non-nucleophilic base like sodium hydride (NaH) to generate the carbanion.[12]

Chapter 4: Experimental Protocol: Synthesis of 5-Fluoro-4-methoxy-2-nitro-N-phenylaniline

This protocol details a representative SNAr reaction using aniline as the nucleophile.

Materials and Reagents:

  • 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene and anhydrous potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Add aniline to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-aryl amine product.

Experimental_Workflow setup 1. Reaction Setup (Substrate, K₂CO₃ in Flask) addition 2. Add Anhydrous DMF and Aniline setup->addition reaction 3. Heat to 80-90°C (Monitor by TLC) addition->reaction workup 4. Quench with Water reaction->workup extraction 5. Extract with Ethyl Acetate (3x) workup->extraction washing 6. Wash with H₂O, Brine extraction->washing drying 7. Dry (MgSO₄) and Concentrate washing->drying purification 8. Purify (Chromatography/Recrystallization) drying->purification product Final Product purification->product

Caption: Standard workflow for SNAr reaction and purification.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a highly activated and regioselective substrate for Nucleophilic Aromatic Substitution. The reactivity is overwhelmingly dictated by the presence of the nitro group at the C2 position, which selectively activates the ortho-positioned chlorine at C1 for displacement. This predictable behavior makes the compound a reliable and versatile building block for introducing a substituted 2-nitroaryl moiety into a target molecule. By understanding the fundamental principles of the SNAr mechanism and the specific electronic landscape of this reagent, researchers can confidently design and execute a wide range of synthetic transformations, paving the way for new discoveries in drug development and materials science.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem. [Link]

  • PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChemLite. [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • PMC. (n.d.). Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds from 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a versatile starting material for the synthesis of valuable heterocyclic compounds. We detail the strategic transformation of this building block into a key intermediate, 4-fluoro-5-methoxybenzene-1,2-diamine, and subsequently outline robust, step-by-step protocols for its conversion into two medicinally relevant scaffolds: substituted benzimidazoles and quinoxalines. The guide emphasizes the chemical logic behind procedural steps, from nucleophilic aromatic substitution and nitro group reduction to final cyclization, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Utility of a Polysubstituted Benzene Ring

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a highly functionalized aromatic compound, making it an excellent precursor in synthetic organic chemistry.[1][2] Its structure is primed for selective transformations, governed by the electronic nature and relative positions of its substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr) at the ortho (chloro) and para (fluoro) positions.[3][4] It also serves as a synthetic handle for the introduction of an amine group via reduction.

  • Halogens (-Cl, -F): Act as leaving groups in SNAr reactions. The chlorine atom, being ortho to the nitro group, is particularly activated and serves as the primary site for nucleophilic displacement.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the regioselectivity of further reactions and is a common feature in many bioactive molecules.

This unique combination of functional groups allows for a controlled, stepwise synthesis of complex heterocyclic systems, which are foundational structures in numerous pharmaceuticals.[5] This guide will focus on a two-part synthetic strategy: first, the synthesis of a common diamine intermediate, and second, its application in building benzimidazole and quinoxaline cores.

PART I: Synthesis of the Key Intermediate: 4-Fluoro-5-methoxybenzene-1,2-diamine

The cornerstone of the subsequent heterocyclic syntheses is the creation of a substituted o-phenylenediamine. This is achieved through a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction.

Workflow for Intermediate Synthesis

G A 1-Chloro-5-fluoro-4-methoxy- 2-nitrobenzene B Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagent: NH4OH / EtOH A->B Amination C 4-Fluoro-5-methoxy-2-nitroaniline B->C D Step 2: Nitro Group Reduction Reagent: SnCl2·2H2O / EtOH C->D Reduction E 4-Fluoro-5-methoxybenzene-1,2-diamine (Key Intermediate) D->E

Caption: Overall workflow for the synthesis of the key diamine intermediate.

Step 1: Nucleophilic Aromatic Substitution (Amination)

Mechanistic Rationale: The SNAr reaction is initiated by the attack of a nucleophile (ammonia, from ammonium hydroxide) on the electron-deficient carbon bearing the chlorine atom. The strong electron-withdrawing nitro group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction.[6] The chloride ion is subsequently eliminated, restoring aromaticity. This reaction proceeds selectively at the chloro-substituted position due to its superior leaving group ability compared to fluoride under these conditions and its ortho proximity to the activating nitro group.

Protocol 1: Synthesis of 4-Fluoro-5-methoxy-2-nitroaniline

  • Reagent Preparation: In a sealed pressure vessel, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (EtOH) to create a ~0.5 M solution. To this stirring suspension, add concentrated ammonium hydroxide (NH₄OH, 5.0-10.0 eq).

  • Reaction Conditions: Securely seal the vessel and heat the reaction mixture to 100-120 °C. Maintain heating for 12-24 hours.

    • Expert Insight: The use of a sealed vessel is crucial to maintain the concentration of ammonia, which is volatile at the reaction temperature. Ethanol is chosen as a solvent for its ability to dissolve the starting material and its miscibility with aqueous ammonium hydroxide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction vessel to room temperature. b. Pour the reaction mixture into a beaker containing crushed ice/water. A yellow precipitate should form. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove excess ammonia and salts. e. Dry the product under vacuum to yield 4-Fluoro-5-methoxy-2-nitroaniline. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Nitro Group Reduction

Mechanistic Rationale: The conversion of the nitro group to a primary amine is a critical step. Tin(II) chloride (SnCl₂) in the presence of an acid (generated in situ from the hydration water in ethanol) is a classic and reliable method for this transformation.[7] Tin(II) acts as a reducing agent, donating electrons to the nitro group in a stepwise process that ultimately, after an acidic workup, yields the amine. This method is preferred for its high efficiency and tolerance of other functional groups like halogens and ethers.

Protocol 2: Synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine

  • Reagent Preparation: To a round-bottom flask, add 4-Fluoro-5-methoxy-2-nitroaniline (1.0 eq) and ethanol (to create a ~0.4 M solution).

  • Reducing Agent Addition: To the stirring suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic.

    • Expert Insight: Adding the SnCl₂·2H₂O in portions helps to control the initial exotherm. The large excess ensures the complete reduction of the nitro group.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow starting material and the appearance of a new, UV-active spot indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it over ice. b. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A tin hydroxide precipitate (a thick white solid) will form. c. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (EtOAc, 3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude 4-Fluoro-5-methoxybenzene-1,2-diamine. This intermediate is often used directly in the next step as it can be susceptible to air oxidation.

PART II: Application in Heterocyclic Synthesis

The synthesized o-phenylenediamine is now ready for cyclization into various heterocyclic systems. We present protocols for the synthesis of benzimidazoles and quinoxalines, two scaffolds of significant pharmacological interest.[8][9]

Synthetic Pathways from the Key Intermediate

G cluster_0 Starting Point cluster_1 Pathway 1: Benzimidazole Synthesis cluster_2 Pathway 2: Quinoxaline Synthesis A 4-Fluoro-5-methoxybenzene- 1,2-diamine B Reagent: Aldehyde (R-CHO) + Na2S2O5 A->B D Reagent: 1,2-Dicarbonyl (R'-CO-CO-R') + Acetic Acid A->D C 2-Substituted-5-fluoro- 6-methoxy-1H-benzimidazole B->C E 2,3-Disubstituted-6-fluoro- 7-methoxyquinoxaline D->E

Caption: Divergent synthesis of benzimidazoles and quinoxalines from the common intermediate.

Application Protocol I: Synthesis of a 5-Fluoro-6-methoxy-1H-benzimidazole Derivative

Mechanistic Rationale: This synthesis, often referred to as the Phillips condensation, involves the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring.[10] Sodium metabisulfite (Na₂S₂O₅) can act as a mild oxidant or a sulfur dioxide source that facilitates the final aromatization step.[7]

Protocol 3: Synthesis of 2-Aryl-5-fluoro-6-methoxy-1H-benzimidazole

  • Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-5-methoxybenzene-1,2-diamine (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.0-1.1 eq).

  • Catalyst/Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅, 1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 4-8 hours under a nitrogen atmosphere.

    • Expert Insight: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve all reactants. The nitrogen atmosphere prevents unwanted oxidation of the diamine starting material.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into ice water. b. A precipitate will form. If the product is basic, it may be necessary to neutralize the solution with a base like NaHCO₃ to induce precipitation. c. Collect the solid by vacuum filtration and wash it with water. d. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reactant (Aldehyde) Solvent Temp (°C) Time (h) Typical Yield
BenzaldehydeDMF120685-95%
4-ChlorobenzaldehydeEthanol80880-90%
4-MethoxybenzaldehydeDMF120588-96%

Table 1: Representative conditions for benzimidazole synthesis.

Application Protocol II: Synthesis of a 6-Fluoro-7-methoxyquinoxaline Derivative

Mechanistic Rationale: The synthesis of quinoxalines is most commonly achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] The reaction is typically acid-catalyzed and proceeds through a double condensation mechanism, forming a dihydropyrazine intermediate which spontaneously aromatizes to the stable quinoxaline ring system with the elimination of two molecules of water.[9]

Protocol 4: Synthesis of 2,3-Diaryl-6-fluoro-7-methoxyquinoxaline

  • Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-5-methoxybenzene-1,2-diamine (1.0 eq) in ethanol or glacial acetic acid.

  • Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq).

  • Reaction Conditions:

    • If using ethanol, add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to reflux for 1-3 hours. A precipitate of the product often forms directly in the reaction flask upon heating.

    • Expert Insight: Glacial acetic acid can serve as both the solvent and the catalyst, often leading to faster reaction times and cleaner product formation. The reaction is generally very efficient and high-yielding.[11]

  • Monitoring: The reaction can be monitored by TLC, but often the formation of a significant precipitate is a reliable indicator of completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol and then water. c. If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration. d. The product is often of high purity, but can be recrystallized from ethanol or a similar solvent if needed.

Reactant (1,2-Dicarbonyl) Solvent Temp (°C) Time (h) Typical Yield
BenzilEthanol/AcOHReflux1>95%
2,3-ButanedioneAcetic AcidReflux290-98%
Glyoxal (40% in H₂O)EthanolReflux385-95%

Table 2: Representative conditions for quinoxaline synthesis.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene stands out as a strategically valuable building block for constructing complex heterocyclic molecules. The protocols detailed herein demonstrate a logical and efficient pathway from this starting material to a versatile o-phenylenediamine intermediate, which can be readily converted into medicinally relevant benzimidazole and quinoxaline scaffolds. The provided methodologies are robust, scalable, and grounded in well-established chemical principles, offering a reliable blueprint for researchers in drug discovery and synthetic chemistry.

References

  • S. S. Ubarhande, P. P. Devhate, and B. N. Berad. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Hassan, S. Y. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Available at: [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett.
  • Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Available at: [Link]

  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChem. Available at: [Link]

  • Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available at: [Link]

  • Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2015). Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PMC. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Available at: [Link]

  • 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChemLite. Available at: [Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). chemconnections.org. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Iaroshenko, V. O. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Available at: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. HETEROCYCLES. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Britannica. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. Available at: [Link]

  • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. (n.d.). PubChem. Available at: [Link]

  • The nucleophilic aromatic substitution reaction between.... (n.d.). ResearchGate. Available at: [Link]

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1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in medicinal chemistry case studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in Medicinal Chemistry


 and Chemoselective Reduction in 3rd-Generation EGFR TKI Synthesis

Part 1: Executive Summary & Medicinal Context

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 457947-60-3*) is a high-value electrophilic scaffold used primarily in the synthesis of covalent kinase inhibitors, specifically 3rd-generation EGFR Tyrosine Kinase Inhibitors (TKIs) targeting T790M and C797S resistance mutations.

Its structural uniqueness lies in its "Dual-Activated Electrophile" motif:

  • C-5 Fluorine: Activated para to the nitro group.

  • C-1 Chlorine: Activated ortho to the nitro group.

This specific substitution pattern allows for sequential, regioselective Nucleophilic Aromatic Substitutions (


), enabling the rapid assembly of complex pharmacophores like the "Right-Hand Side" (RHS) aniline fragments found in molecules analogous to Osimertinib (Tagrisso)  and Lazertinib .

Note: Nomenclature in this class is highly sensitive to numbering. This guide addresses the specific isomer: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, where the Fluorine is para to the Nitro group.

Part 2: Chemical Reactivity Profile (The "Ortho-Para" Paradox)

Successful utilization of this intermediate requires understanding the kinetic competition between the two leaving groups.

FeaturePositionActivation SourceReactivity StatusPreferred Nucleophile
Fluorine C-5Para-NitroHigh (

)

or

Amines (Soft/Hard)
Chlorine C-1Ortho-NitroModerate (

)
Thiols, Alkoxides, or Amines (High T)
Methoxy C-4Meta-NitroInertN/A

Mechanistic Insight: In


 reactions with amine nucleophiles, the rate-determining step is often the formation of the Meisenheimer complex. The high electronegativity of Fluorine stabilizes the transition state more effectively than Chlorine, particularly when para to the electron-withdrawing nitro group. Therefore, under controlled conditions (low temperature, controlled stoichiometry), C-5 Fluorine displacement is exclusive , leaving the C-1 Chlorine intact for subsequent functionalization (e.g., Suzuki coupling or a second 

).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for processing this scaffold.

G Start Starting Material 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene RouteA Route A: Kinetic Control (Low Temp, 1.0 eq Amine) Start->RouteA Selectivity Driver: Para-F > Ortho-Cl RouteB Route B: Thermodynamic Control (High Temp, Excess Nucleophile) Start->RouteB Over-reaction ProdA Product A (Desired) C-5 Amino-Substituted (Cl Intact) RouteA->ProdA >95% Regioselectivity ProdB Product B (Impurity) Bis-Substituted or C-1 Substituted RouteB->ProdB Loss of Cl Handle NextStep Next Step: Nitro Reduction (Fe/NH4Cl) ProdA->NextStep Chemoselective Reduction

Caption: Kinetic bifurcation pathway demonstrating the dominance of Para-F displacement under controlled conditions.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Amination

Objective: To install the amine tail (e.g., N,N,N'-trimethylethylenediamine) at C-5 while preserving the C-1 Chlorine.

Materials:

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Nucleophile: N,N,N'-trimethylethylenediamine (1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the Substrate (1.0 eq) and MeCN (10 vol). Cool the solution to 0°C using an ice/water bath.

    • Why? Cooling suppresses the reaction rate at the C-1 Chlorine position, maximizing regioselectivity for the C-5 Fluorine.

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in MeCN (2 vol) and add it dropwise over 30 minutes.

    • Critical Control Point: Rapid addition can create localized hot spots, leading to bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20-25°C). Monitor by HPLC or TLC.[1]

    • Endpoint: Disappearance of starting material. If >5% starting material remains after 4 hours, add 0.1 eq of amine.

  • Work-up: Quench with water (20 vol). If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Expected Outcome: >90% Yield of the C-5 substituted nitro-aniline.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline without dehalogenating the C-1 Chlorine.

The Challenge: Standard catalytic hydrogenation (


, Pd/C) often causes hydrodechlorination (loss of Cl).
The Solution:  Dissolving Metal Reduction (Fe/NH4Cl) or Béchamp reduction.

Materials:

  • Substrate: C-5 substituted intermediate from Protocol A (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Slurry Formation: In a round-bottom flask, suspend the Substrate, Iron Powder, and

    
     in Ethanol/Water.
    
  • Activation: Heat the mixture to 70-80°C (Reflux) with vigorous stirring.

    • Why? Vigorous stirring is essential to prevent the heavy iron powder from settling, ensuring surface contact.

  • Monitoring: Monitor by LC-MS. The reaction typically completes in 2–4 hours.

    • Observation: The reaction mixture will turn from orange/yellow to a dark brown/black sludge (iron oxides).

  • Filtration: Hot filtration is required. Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.[1]

  • Purification: The resulting aniline is often air-sensitive. Store under Nitrogen or use immediately in the next coupling step.

Part 5: Analytical Standards & Quality Control

When characterizing 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene and its derivatives, specific spectral signatures confirm regioselectivity.

1.


 NMR Interpretation (DMSO-

):
  • Starting Material: Look for two distinct aromatic singlets (or doublets with small coupling constants).

    • Proton at C-3 (between

      
       and 
      
      
      
      ): typically
      
      
      7.5 - 7.8 ppm.
    • Proton at C-6 (between

      
       and 
      
      
      
      ): typically
      
      
      7.8 - 8.2 ppm (shows
      
      
      coupling).
  • Product (Protocol A):

    • Loss of the C-6

      
       coupling pattern indicates successful displacement of Fluorine.
      
    • Retention of the C-3 singlet confirms the core structure is intact.

2. HPLC Purity Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Impurity Flag: A peak eluting after the product with mass +Nucleophile indicates bis-substitution (displacement of both F and Cl).

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-substitution observed (>5%) Temperature too high or excess amine used.Strictly maintain 0°C during addition. Reduce amine equivalents to 1.0.
Reaction stalls at 80% conv. Fluorine leaving group is deactivated by electron-donating groups nearby.Add a Lewis Acid catalyst (e.g.,

, 0.1 eq) or switch solvent to DMSO to increase rate.
Dechlorination during reduction Trace Pd contamination or over-active Iron.Ensure glassware is free of Pd. Use Iron/Acetic acid at milder temperatures (50°C).
Low Yield in Work-up Product is water-soluble (due to amine tail).Saturate the aqueous layer with NaCl (salting out) and use DCM/Isopropanol (3:1) for extraction.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2779295, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • WuXi AppTec (2025). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The efficacy of these targeted therapies is often dictated by the molecular architecture of the inhibitor, which necessitates access to versatile and strategically functionalized chemical building blocks. This guide provides a comprehensive overview of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMN), a key intermediate whose unique substitution pattern offers medicinal chemists a powerful tool for constructing complex kinase inhibitor scaffolds. We will explore the fundamental reactivity of this compound, provide detailed, field-tested protocols for its application, and discuss optimization strategies to ensure high-yield, reproducible synthetic outcomes.

Introduction: The Strategic Value of CFMN in Kinase Inhibitor Design

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS No: 84478-76-2) is a highly functionalized aromatic compound that has emerged as a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4] Its utility is rooted in the precise arrangement of its substituents, which imparts a predictable and exploitable reactivity profile.

  • Electron-Withdrawing Groups (-NO₂, -Cl, -F): The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom and meta to the fluorine atom, strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[5][6] This is the primary mode of reactivity leveraged in synthetic applications.

  • Regioselective Reaction Site (-Cl): The chlorine atom serves as the principal leaving group in SNAr reactions. Its position, activated by both the ortho nitro group and the para methoxy group (via resonance donation to the ring, which is then withdrawn by the nitro group), makes it significantly more labile than the fluorine atom, which is only weakly activated from the meta position relative to the nitro group. This ensures high regioselectivity in the initial coupling step.[5][6]

  • Latent Functionality (-NO₂): The nitro group, after serving its role as an activating group, can be readily reduced to a primary amine. This newly formed aniline is a critical handle for subsequent chemical transformations, such as amide bond formation, which is a common feature in many Type I and Type II kinase inhibitors.[7][8]

  • Modulating Substituents (-F, -OCH₃): The fluoro and methoxy groups are retained in the core structure, providing vectors for modulating the physicochemical properties (e.g., solubility, metabolic stability) and target-binding interactions of the final inhibitor molecule.

This combination of a regioselective reaction site, a powerful activating group that transforms into a versatile functional handle, and built-in modulating elements makes CFMN an efficient and convergent building block for creating diverse libraries of kinase inhibitors.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective use.

PropertyValueSource
IUPAC Name 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene[9]
CAS Number 84478-76-2[9]
Molecular Formula C₇H₅ClFNO₃[9]
Molecular Weight 205.57 g/mol [9]
Appearance Solid (typically pale yellow crystals)
InChIKey CRONHBXGPYQWHX-UHFFFAOYSA-N[9]

Hazard Profile & Handling Precautions:

CFMN is classified as a hazardous substance and must be handled with appropriate care.[9]

  • Toxicity: Toxic if swallowed and may cause skin irritation and serious eye damage.[9][10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.[11]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary transformation involving CFMN is the SNAr reaction. This two-step process is highly efficient due to the stabilizing effect of the ortho-nitro group.

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻), typically an aniline or phenoxide, attacks the carbon atom bearing the chlorine. This step is the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The negative charge of the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and lowering the activation energy for the reaction.[5][6]

Caption: The SNAr mechanism for CFMN.

Synthetic Workflow: From Building Block to Kinase Inhibitor Core

The synthesis of a kinase inhibitor using CFMN typically follows a convergent three-stage workflow. This strategy allows for the late-stage introduction of diversity elements.

Workflow cluster_0 Stage 1: Core Assembly cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Final Elaboration A 1-Chloro-5-fluoro- 4-methoxy-2-nitrobenzene (CFMN) C S(N)Ar Product (Diphenyl Ether/Amine) A->C B Nucleophile (e.g., 3-fluoro-4-aminophenol) B->C D Nitro Reduction Product (Aniline Intermediate) C->D Reduction (e.g., Fe/NH₄Cl) F Final Kinase Inhibitor Scaffold D->F Amide Coupling (e.g., EDC/HOBt) E Amide Coupling Partner (e.g., Activated Carboxylic Acid) E->F

Caption: General synthetic workflow using CFMN.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific nucleophile and coupling partners used.

Protocol 1: SNAr Coupling of CFMN with 4-Aminophenol

This protocol describes the synthesis of 5-fluoro-4-methoxy-2-nitro-N-(4-hydroxyphenyl)aniline , a key intermediate.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene205.575.00 g24.3 mmol
4-Aminophenol109.132.92 g26.7 mmol
Potassium Carbonate (K₂CO₃)138.216.72 g48.6 mmol
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (5.00 g, 24.3 mmol), 4-aminophenol (2.92 g, 26.7 mmol, 1.1 eq), and potassium carbonate (6.72 g, 48.6 mmol, 2.0 eq).

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • After completion, cool the mixture to room temperature and pour it into 250 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL).

  • Dry the solid under vacuum at 50 °C to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford the desired product as a yellow-orange solid.

  • Expected Yield: 80-90%

  • Causality Note: The use of a weak base like K₂CO₃ is sufficient to facilitate the reaction by deprotonating the phenol (if a phenol is used) or acting as an acid scavenger. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species without interfering with the nucleophile.

Protocol 2: Reduction of the Nitro Intermediate

This protocol describes the conversion of the nitro group to an amine using iron powder in the presence of an electrolyte.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
Nitro Intermediate (from Protocol 1)278.245.00 g18.0 mmol
Iron Powder (<325 mesh)55.855.02 g89.9 mmol
Ammonium Chloride (NH₄Cl)53.494.81 g89.9 mmol
Ethanol / Water (4:1)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add the nitro intermediate (5.00 g, 18.0 mmol), iron powder (5.02 g, 5.0 eq), and ammonium chloride (4.81 g, 5.0 eq).

  • Add the ethanol/water solvent mixture (100 mL).

  • Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The disappearance of the yellow color is a good visual indicator.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add 50 mL of ethyl acetate and 50 mL of water to the remaining aqueous residue. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the aniline product, which can often be used in the next step without further purification.

  • Expected Yield: 85-95%

  • Causality Note: The Fe/NH₄Cl system is a classic and cost-effective method for nitro group reduction.[8] It is generally chemoselective and avoids the need for high-pressure hydrogenation equipment. The ammonium chloride acts as an electrolyte and in-situ acid source to facilitate the redox reaction.

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
SNAr reaction is slow or incomplete. 1. Insufficiently active nucleophile.2. Temperature too low.3. Ineffective base.1. If using an aniline, consider adding a catalytic amount of a palladium or copper catalyst. If using a phenol, ensure it is fully deprotonated by using a stronger base (e.g., NaH), but be cautious of side reactions.2. Incrementally increase the temperature to 120-140 °C.3. Switch to a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like DBU.
Formation of side products (e.g., bis-arylation). 1. Stoichiometry of nucleophile is too high.2. Reaction temperature is too high or time is too long.1. Use closer to 1.05-1.1 equivalents of the nucleophile.2. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material.
Nitro reduction is incomplete. 1. Inactive iron powder (oxidized).2. Insufficient acid/electrolyte.1. Use fresh, fine-mesh iron powder. Pre-activating with dilute HCl can sometimes help.2. Ensure adequate NH₄Cl is present. Alternatively, switch to a different reduction system like tin(II) chloride (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation (H₂/Pd-C).
Difficulty removing iron salts during workup. 1. Fine particulate nature of iron oxides.2. Inefficient filtration.1. Dilute the reaction mixture with more solvent (e.g., methanol or THF) before filtration.2. Use a thick pad of Celite® and ensure it is packed well. A hot filtration can also improve efficiency.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a quintessential example of a modern synthetic building block, designed for efficiency, regioselectivity, and versatility. Its predictable reactivity in SNAr reactions, coupled with the latent functionality of the nitro group, provides a reliable and convergent pathway for the synthesis of complex aniline and phenoxy aniline cores. These cores are prevalent in a wide range of approved and investigational kinase inhibitors.[1][12] By understanding the principles behind its reactivity and employing robust, optimized protocols, researchers in drug development can effectively leverage this powerful intermediate to accelerate the discovery of next-generation targeted therapies.

References

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved February 20, 2026, from [Link]

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. SvedbergOpen.
  • Kennedy, S. A., & Taylor, R. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M978. MDPI.
  • Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16374-16447.
  • de la Torre, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. MDPI.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved February 20, 2026, from [Link]

  • Frontiers. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved February 20, 2026, from [Link]

  • SciSpace. (n.d.). Process for the preparation of aurora kinase inhibitors. Retrieved February 20, 2026, from [Link]

  • Nature Reviews Drug Discovery. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Foretinib. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Dalton Transactions. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

The Substrate Challenge

The target substrate, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene , presents a classic "chemoselectivity paradox" in transition-metal catalysis. To successfully couple this molecule, one must navigate the competing reactivity between Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (


).

Structural Analysis:

  • C(1)-Cl Bond (Target): This bond is sterically encumbered by the ortho-nitro group. However, the strong electron-withdrawing nature of the nitro group (

    
    ) significantly lowers the bond dissociation energy, activating it for Oxidative Addition (OA) by Palladium.
    
  • C(5)-F Bond (Competitor): Located para to the nitro group. In nucleophilic media, this position is highly susceptible to

    
     displacement. The fluoride ion is an excellent leaving group in 
    
    
    
    regimes (due to stabilization of the Meisenheimer complex), often reacting faster than the chloride if strong nucleophiles (alkoxides, hydroxides) are present.
  • 4-Methoxy Group: Acts as an electron-donating group (EDG). While it slightly deactivates the ring, the combined electron-withdrawing effects of the

    
     and 
    
    
    
    substituents render the arene electron-deficient overall.
The Solution: Kinetic Partitioning

Success relies on Kinetic Partitioning . We must select a catalyst system that accelerates the rate of Oxidative Addition (


) into the C-Cl bond such that it orders of magnitude faster than the rate of nucleophilic attack (

) at the C-F bond.

Critical Control Points:

  • Ligand Selection: Use bulky, electron-rich Buchwald-type phosphines (e.g., XPhos or SPhos ). These ligands promote rapid OA into hindered aryl chlorides, outcompeting background

    
     reactions.
    
  • Base Selection: Avoid alkoxides (e.g.,

    
    , 
    
    
    
    ) which act as aggressive nucleophiles. Use mild, inorganic bases like
    
    
    or
    
    
    .
  • Solvent System: A biphasic system (Toluene/Water) allows the base to remain largely in the aqueous phase, buffering the concentration of active nucleophiles in the organic phase where the coupling occurs.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate (1-Cl-5-F-4-OMe-2-NO2-benzene)1.0ElectrophilePurity >98%
Boronic Acid (

)
1.2 - 1.5NucleophileExcess to drive completion

0.01 - 0.02Catalyst PrecursorSource of Pd(0)
XPhos (or SPhos)0.02 - 0.04LigandL:Pd ratio 2:1 for stability

(Tribasic)
2.0 - 3.0BaseMilled, anhydrous preferred
Toluene / Water 10:1 v/vSolventDegassed (Sparged with Ar)
Step-by-Step Methodology

Phase A: Catalyst Pre-Complexation (The "Active Species" Generation) Rationale: Generating the active


 species ex situ or in a concentrated premix ensures high catalyst activity immediately upon substrate addition, minimizing the window for side reactions.
  • In a glovebox or under active Argon flow, charge a reaction vial with

    
     (1.0 mol%) and XPhos (2.0 mol%).
    
  • Add anhydrous Toluene (

    
     per mmol substrate).
    
  • Stir at ambient temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

Phase B: Reaction Assembly

  • To the catalyst vial, add the Substrate (1.0 equiv) and the Boronic Acid (1.2 equiv).

  • Add solid

    
      (2.0 equiv).
    
  • Add Water (0.1 volume relative to Toluene). Note: The small amount of water is crucial for activating the boronic acid via boronate formation.

  • Seal the vial with a Teflon-lined crimp cap.

Phase C: Execution & Monitoring

  • Heat the reaction block to 90°C . Vigorous stirring (1000 rpm) is mandatory to ensure phase transfer efficiency.

  • Timepoint 1 (30 min): Pull a

    
     aliquot. Quench in EtOAc/Water. Analyze by HPLC or UPLC-MS.
    
    • Success Marker: Appearance of Product Mass (

      
      ).
      
    • Warning Marker: Appearance of

      
       (Phenol formation via 
      
      
      
      ) or
      
      
      .
  • Timepoint 2 (2-4 hours): Reaction should be complete.

    • Note: If conversion stalls >80%, add a second charge of Boronic Acid (0.3 equiv), NOT catalyst.

Phase D: Work-up & Purification

  • Cool to room temperature. Dilute with EtOAc.

  • Wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography.

    • Tip: Nitro-biaryls are often highly colored (yellow/orange) and fluorescent. Use UV monitoring at 254 nm and 365 nm.

Part 3: Mechanism & Troubleshooting (Visualized)

Chemoselectivity Pathway Diagram

The following diagram illustrates the kinetic competition. We aim to maximize the Blue Path (Suzuki) and suppress the Red Path (


).

ReactionPathways cluster_conditions Optimization Logic Start Substrate (1-Cl-5-F-4-OMe-2-NO2) Pd_Complex L-Pd(0) Catalyst (XPhos/Pd) Start->Pd_Complex Coordination Nu_Attack Nucleophilic Attack (Base/Solvent) Start->Nu_Attack Competing Path OxAdd Oxidative Addition (Rate Determining Step) Pd_Complex->OxAdd Fast (Activated C-Cl) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Target Biaryl Product RedElim->Product Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Nu_Attack->Meisenheimer Slow (with weak base) SideProduct SNAr Byproduct (F-displacement) Meisenheimer->SideProduct Irreversible Info XPhos Ligand: Accelerates Blue Path K3PO4 Base: Decelerates Red Path

Figure 1: Kinetic competition between Palladium-catalyzed coupling (Blue) and Nucleophilic Aromatic Substitution (Red).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst DeactivationThe ortho-nitro group may be chelating Pd. Switch to BrettPhos , which is designed to prevent coordination of Lewis-basic sites.
Product contains -OH or -OEt

Dominance
Base is too strong or solvent is nucleophilic. Switch from Ethanol/Methanol to Toluene or DME . Ensure base is

, not Hydroxide.
De-chlorination (Ar-H) Protodehalogenation"Hydride" source present (often from alcohol solvents or excessive heating). Use strictly anhydrous Toluene/Dioxane.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidOxygen leak. Degas solvents more thoroughly. Ensure Boronic acid is added after the vessel is purged.

Part 4: Data Reporting & Validation

Expected Analytical Data

For the successful coupling of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene with Phenylboronic acid (Example):

  • 1H NMR: Look for the disappearance of the specific aromatic proton signals of the starting material. The biaryl protons will appear in the 7.0 - 7.6 ppm region.

  • 19F NMR: This is your most powerful diagnostic tool.

    • Starting Material: Single signal (approx -110 to -130 ppm depending on reference).

    • Product: Shifted signal (due to change in ring current/electronics).

    • SNAr Byproduct:Disappearance of the F-signal (if F was displaced) or a distinct shift if Cl was displaced by a nucleophile other than the boronic acid.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroarenes." Journal of the American Chemical Society, 2009.[2] (Provides context on nitro-arene stability with Pd).

  • Sandrock, D. L., & Molander, G. A. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates with Aryl/Heteroaryl Chlorides." Organic Letters, 2009.

Sources

Synthesis of 4-amino-5-fluoro-2-methoxyphenyl derivatives from 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 4-Amino-5-Fluoro-2-Methoxyphenyl Derivatives

Executive Summary

The synthesis of 4-amino-5-fluoro-2-methoxyphenyl derivatives is a critical workflow in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso) and its analogs. These scaffolds require precise chemoselectivity to retain the C5-fluorine atom—essential for metabolic stability and potency—while manipulating the C1-chlorine and C2-nitro groups.

This guide details a modular protocol for transforming 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene into high-value amino-derivatives. It addresses the primary synthetic challenge: differentiating between the labile C1-chloride and the activated C5-fluoride during nucleophilic aromatic substitution (


), followed by the controlled reduction of the nitro group to an aniline.

Strategic Analysis: The Regioselectivity Paradox

Before initiating synthesis, researchers must understand the electronic landscape of the starting material (SM). The substrate contains two potential leaving groups (Cl at C1, F at C5) activated by an ortho- or para-nitro group.

  • C1-Chloro (Ortho to

    
    ):  Activated by the inductive and resonance effects of the ortho-nitro group. However, it is para to the electron-donating methoxy (OMe) group, which deactivates it via resonance.
    
  • C5-Fluoro (Para to

    
    ):  Activated by the para-nitro group. It is ortho to the OMe group. While fluorine is typically a better leaving group in 
    
    
    
    (due to the stabilization of the Meisenheimer complex), the steric crowding from the adjacent OMe and the specific resonance patterns often allow for the selective displacement of Chlorine under controlled conditions, or the retention of both halogens during reduction.

Key Design Rule: To synthesize "4-amino-5-fluoro..." derivatives, the C5-Fluorine must be preserved . If the target requires substitution at C1 (e.g., attaching an indole or diamine tail), conditions must be tuned to favor Cl-displacement or utilize the specific lability of the Cl-C bond in non-polar solvents.

Experimental Workflow Diagram

The following flowchart illustrates the two primary pathways: Path A (Direct Reduction to the Aniline Scaffold) and Path B (Sequential Substitution-Reduction for Complex Derivatives).

SynthesisPathways SM Starting Material 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Red_Cond Conditions A: Reduction Fe / NH4Cl / EtOH (Chemoselective) SM->Red_Cond Path A: Scaffold Gen SNAr_Cond Conditions B: SNAr Nucleophile (R-NH2) / DIPEA / Low Temp (Targeting C1-Cl) SM->SNAr_Cond Path B: Functionalization Aniline_Int Intermediate A 2-Amino-1-chloro-5-fluoro-4-methoxybenzene Red_Cond->Aniline_Int Target Target Scaffold 4-Amino-5-fluoro-2-methoxyphenyl Derivative Aniline_Int->Target Further Derivatization Sub_Nitro Intermediate B 1-Amino(R)-5-fluoro-4-methoxy-2-nitrobenzene SNAr_Cond->Sub_Nitro Cl-Displacement Red_Cond_B Reduction Zn / AcOH or H2/Pt(S) Sub_Nitro->Red_Cond_B Red_Cond_B->Target

Caption: Workflow for the divergence of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene into aniline scaffolds (Path A) or functionalized derivatives (Path B).

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an amine without de-halogenating the Chlorine or Fluorine atoms. Hydrogenation with Pd/C is not recommended here due to the high risk of hydrodechlorination.

Reagents:

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (Fine mesh, activated)

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water.

  • Activation: Add Ammonium Chloride and Iron powder.

  • Reaction: Heat the mixture to 70–80°C with vigorous stirring. Monitor by TLC/LC-MS. The reaction is typically complete within 2–4 hours.

    • Checkpoint: The solution will turn a rusty brown sludge. Ensure efficient stirring to prevent clumping.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Outcome: 2-Amino-1-chloro-5-fluoro-4-methoxybenzene (Yield: >85%).[1][2]

Protocol B: Regioselective (Displacement of Chlorine)

Objective: Displace the C1-Chlorine with a nucleophile (e.g., an amine "tail" like N,N,N'-trimethylethylenediamine) while retaining the C5-Fluorine.

Critical Note: The regioselectivity here is highly substrate- and nucleophile-dependent. If the nucleophile attacks the C5-Fluorine (yielding the C1-Chloro-C5-Amino product), lower temperatures and non-polar solvents should be used to favor the C1 attack, or the route must be re-evaluated to use the 2,4-difluoro precursor.

Reagents:

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or

    
    
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Setup: Dissolve the substrate in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C (Ice bath). This kinetic control is crucial to minimize competitive attack at the C5-Fluorine.

  • Reaction: Add the Base followed by the Nucleophile dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • QC Check: Use 19F-NMR to distinguish regioisomers. The C5-F signal will shift significantly if the fluorine is displaced. If F is retained, the signal remains (though shifted slightly by the new C1 substituent).

  • Work-up: Pour into ice water. If a solid precipitates, filter and wash.[1] If oil, extract with EtOAc.

  • Yield Optimization: If C5-attack is observed, switch solvent to THF (less polar) and maintain temperature < 0°C.

Analytical Data & Troubleshooting

Table 1: Troubleshooting Common Impurities

IssueObservation (LC-MS/NMR)Root CauseCorrective Action
De-chlorination M-35 mass peak observed during reduction.Pd/C used or reaction left too long with Zn/HCl.Switch to Fe/

or sulfided Platinum (Pt(S)/C).
Regioisomer (F-displacement) Loss of F-signal in 19F-NMR; Product mass matches but retention time differs.

temperature too high; Nucleophile too hard.
Perform

at -10°C to 0°C. Use steric bulk to direct attack to C1 (if applicable).
Incomplete Reduction Hydroxylamine intermediate (M-16 from amine).Insufficient reducing power.Increase Fe equivalents or add catalytic Acetic Acid.

Safety & Handling

  • Nitroaromatics: Potentially explosive residues. Do not distill to dryness if high-energy byproducts are suspected.

  • Fluorinated Compounds: Ensure proper ventilation; incineration of waste must handle HF generation.

  • Iron Waste: The iron sludge from Bechamp reduction is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.

References

  • Discovery of Osimertinib (AZD9291): Finlay, M. R., et al. (2014).[3] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[3] Journal of Medicinal Chemistry.

  • SNAr Regioselectivity Models: Lu, J., Paci, I., & Leitch, D. C. (2023). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv.

  • Synthesis of Fluorinated Intermediates: Patent CN106366022A.[2] "Intermediate used for AZD9291 preparation, and preparation method and application thereof."

  • Chemical Properties: PubChem Compound Summary for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Sources

Application Note: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) is a high-value, poly-functionalized aromatic scaffold essential for the synthesis of next-generation Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and fungicidal benzimidazoles . Its utility stems from its unique "switchable" electrophilicity: the molecule possesses two halogen leaving groups (Cl and F) activated by a nitro group, but with distinct reactivity profiles.[1]

This guide details the chemoselective manipulation of CFMNB, focusing on:

  • Regioselective

    
      (Nucleophilic Aromatic Substitution) targeting the C5-fluorine.
    
  • Chemoselective Reduction of the nitro group while preserving the C1-chlorine.

  • Downstream Cyclization protocols for generating N-phenyl heterocycles.

Chemical Profile & Reactivity Analysis

Electronic Architecture

The versatility of CFMNB is dictated by the interplay between the electron-withdrawing nitro group (


) and the electron-donating methoxy group (

).
PositionSubstituentElectronic EffectReactivity Status
C1 Chlorine (

)
Ortho to

Secondary Electrophile. Activated by

induction, but sterically hindered and a poorer leaving group than F.
C2 Nitro (

)
Strong EWG (

)
Activator. Directs nucleophiles to C1 and C5.
C4 Methoxy (

)
EDG (

)
Modulator. Donates electron density, slightly deactivating C5 but crucial for metabolic stability in final agrochemicals.
C5 Fluorine (

)
Para to

Primary Electrophile. Highly activated. The C-F bond polarization and Meisenheimer complex stabilization make this the kinetic site of substitution.
The "Halogen Dance" (Mechanistic Insight)

In


 reactions involving activated nitrobenzenes, the rate-determining step is often the formation of the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes the anionic intermediate (at C5) significantly better than chlorine (at C1). Consequently, despite chlorine being ortho (closer to the inductive source), the C5-Fluorine is displaced 10–100x faster  than the C1-Chlorine under mild conditions. This allows for the selective installation of nucleophilic side chains at C5 without disturbing the C1-Cl "anchor."

Experimental Protocols

Protocol A: Regioselective at C5 (Fluorine Displacement)

Objective: To introduce a nucleophilic side chain (e.g., amine or thiol) at the C5 position while retaining the C1-Chlorine.

Reagents:

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq) [Model nucleophile; adaptable to various amines]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and internal thermometer with CFMNB (10 g, 48.6 mmol) and ACN (100 mL).

  • Base Addition: Add

    
     (10.1 g, 73 mmol) in a single portion. The suspension will remain yellow.
    
  • Nucleophile Addition: Cool the mixture to 0–5°C using an ice bath. Add Morpholine (4.65 g, 53.5 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
    • Critical Control: Do not heat above 60°C, as this may trigger competitive substitution at the C1-Cl position.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield the C5-substituted product.

Expected Yield: >90% Data Validation:


-NMR should show the loss of the C5-F coupling and the appearance of morpholine protons. The C1-Cl signal (if visible/applicable in 

) must remain.
Protocol B: Chemoselective Reduction (Nitro Aniline)

Objective: Reduce the nitro group to an aniline without hydrodehalogenation (loss of Cl or F). Note: Catalytic hydrogenation (


, Pd/C) is NOT recommended  as it frequently causes dechlorination. The Bechamp reduction (Fe/Acid) is the industry standard for this scaffold.

Reagents:

  • Substrate: C5-substituted intermediate (from Protocol A) or parent CFMNB (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 eq)

  • Catalyst: Ammonium Chloride (

    
    ) (1.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vessel fitted with a reflux condenser and mechanical stirrer, suspend the nitro-substrate (50 mmol) in Ethanol (150 mL) and Water (40 mL).

  • Activation: Add

    
     (2.6 g, 50 mmol) and Iron powder (11.2 g, 200 mmol).
    
  • Reduction: Heat the mixture to vigorous reflux (approx. 78°C) for 2–4 hours.

    • Visual Cue: The reaction will transition from bright yellow/orange (nitro) to a dark/grey slurry (iron oxides) with a colorless or pale brown supernatant (aniline).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated

    
     (to remove trace acid).
    
  • Drying: Dry organic layer over

    
     and concentrate.
    

Expected Yield: 85–92% Safety Note: Iron waste is pyrophoric when dry. Keep wet during disposal.

Downstream Application: PPO Inhibitor Scaffold Synthesis

The resulting aniline (4-amino-5-chloro-2-methoxy-substituted benzene) is a precursor for N-phenyl imide herbicides (e.g., Flumiclorac analogs).

Workflow Visualization:

AgrochemicalSynthesis cluster_selectivity Key Selectivity Control Start 1-Chloro-5-fluoro- 4-methoxy-2-nitrobenzene (CFMNB) Inter1 Intermediate A: C5-Substituted Nitrobenzene (Retention of Cl) Start->Inter1 Protocol A: SnAr (Nucleophile, K2CO3) Selective F-displacement Aniline Intermediate B: Polysubstituted Aniline Inter1->Aniline Protocol B: Fe/NH4Cl Reduction (Preserves Cl) Final Target Agrochemical: N-Phenyl Imide / Uracil (PPO Inhibitor) Aniline->Final Cyclization: Phthalic Anhydride or Triazinedione precursors Note F (C5) leaves >10x faster than Cl (C1) due to Meisenheimer Stabilization

Caption: Figure 1. Synthetic pathway transforming CFMNB into active herbicide scaffolds via selective substitution and reduction.

Quantitative Data Summary

ParameterProtocol A (

)
Protocol B (Reduction)
Key Reagent Nucleophile /

Iron /

Temperature 0°C

25°C
78°C (Reflux)
Time 4–6 Hours2–4 Hours
Critical Selectivity C5-F vs C1-ClNitro vs Aryl-Chloride
Typical Yield 90–95%85–92%
Major Impurity C1-substituted by-product (if overheated)Dechlorinated aniline (if

used)

References

  • PubChem. (2025).[2] 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds.[1][3][4] Russian Chemical Reviews. [Link]

  • ResearchGate. (2014).[5] Reduction of nitrobenzene to aniline: Methodologies and Selectivity. [Link]

  • Google Patents. (2019). Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Intermediate for Osimertinib).[6][7]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its strategic substitution pattern, featuring an electron-withdrawing nitro group, a methoxy group, and two distinct halogen atoms (chlorine and fluorine), provides multiple reactive sites for selective chemical modifications.[1][2][3] This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of drug discovery, agrochemicals, and materials science.[1]

The presence of a chloro substituent makes this molecule particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for which the 2010 Nobel Prize in Chemistry was awarded.[4] These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The electron-deficient nature of the aromatic ring, due to the nitro group, generally facilitates the oxidative addition step in the catalytic cycle, which is often the rate-limiting step for aryl chlorides.[5] This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions involving 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

The Strategic Advantage of Fluorine and Methoxy Groups

The fluorine and methoxy substituents on the aromatic ring play crucial roles in modulating the reactivity and properties of the molecule and its derivatives.

  • Fluorine: The high electronegativity of fluorine can significantly influence the electronic properties of the molecule, impacting its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] In the context of drug discovery, the strategic incorporation of fluorine is a widely used tactic to enhance pharmacokinetic and pharmacodynamic properties.[6]

  • Methoxy Group: The methoxy group, an electron-donating substituent, can also affect the molecule's electronic and steric properties, influencing intermolecular interactions and providing a potential site for further functionalization.[8]

Core Palladium-Catalyzed Cross-Coupling Reactions

This section details the application of four major palladium-catalyzed cross-coupling reactions with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[4][9][10][11] It is widely favored due to the mild reaction conditions and the commercial availability and low toxicity of boronic acids.[9][11]

Mechanism Overview: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene to form a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center.[4][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Coupling Ar-Cl 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Oxidative_Addition Oxidative Addition Ar-Cl->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene with Phenylboronic Acid

Reagent/ParameterQuantity/ValueRationale
Starting Material
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene1.0 mmolThe aryl chloride electrophile.
Phenylboronic Acid1.2 mmolThe nucleophilic coupling partner. A slight excess ensures complete consumption of the starting material.
Catalyst System
Pd(OAc)₂0.02 mmol (2 mol%)A common and effective palladium(II) precatalyst.
XPhos0.04 mmol (4 mol%)A bulky, electron-rich phosphine ligand that facilitates oxidative addition of aryl chlorides and promotes reductive elimination.[12]
Base
K₂CO₃2.0 mmolA moderately strong base to activate the boronic acid for transmetalation.[9]
Solvent
Toluene/H₂O10 mL (4:1 v/v)A biphasic solvent system is often effective for Suzuki couplings.
Reaction Conditions
Temperature100 °CElevated temperature is typically required to drive the reaction to completion, especially with aryl chlorides.
Time12-24 hReaction progress should be monitored by TLC or GC-MS.
AtmosphereInert (N₂ or Ar)To prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[12][13] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[14]

Mechanism Overview: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.

  • Oxidative Addition: Pd(0) adds to the aryl chloride.[15]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[15][16]

Buchwald_Hartwig_Amination Ar-Cl 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Oxidative_Addition Oxidative Addition Ar-Cl->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-Cl Amide_Formation Amine Coordination & Deprotonation Ar-Pd(II)-Cl->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base (e.g., NaOtBu) Base->Amide_Formation Ar-Pd(II)-NR₂ Palladium Amido Complex Amide_Formation->Ar-Pd(II)-NR₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-NR₂ Arylamine Product Reductive_Elimination->Ar-NR₂

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene with Morpholine

Reagent/ParameterQuantity/ValueRationale
Starting Material
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene1.0 mmolThe aryl chloride electrophile.
Morpholine1.2 mmolA common secondary amine nucleophile.
Catalyst System
Pd₂(dba)₃0.01 mmol (1 mol%)A stable Pd(0) precatalyst.
RuPhos0.02 mmol (2 mol%)A bulky biaryl phosphine ligand effective for C-N bond formation.[16]
Base
NaOtBu1.4 mmolA strong, non-nucleophilic base is crucial for deprotonating the amine.
Solvent
Toluene10 mLAnhydrous, non-polar solvent suitable for this reaction.
Reaction Conditions
Temperature100 °CTo facilitate the coupling reaction.
Time8-16 hMonitor by TLC or LC-MS.
AtmosphereInert (N₂ or Ar)Essential for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk flask.

  • Outside the glovebox, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, Pd₂(dba)₃, and RuPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[17][18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[17][18]

Mechanism Overview: The reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-couplings, it starts with oxidative addition of the aryl chloride to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile.

  • Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

  • Reductive Elimination: The final step yields the arylalkyne product and regenerates the Pd(0) catalyst.

Protocol: Sonogashira Coupling of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene with Phenylacetylene

Reagent/ParameterQuantity/ValueRationale
Starting Material
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene1.0 mmolThe aryl chloride electrophile.
Phenylacetylene1.5 mmolThe terminal alkyne. A slight excess is used.
Catalyst System
Pd(PPh₃)₂Cl₂0.03 mmol (3 mol%)A common and stable Pd(II) precatalyst.
CuI0.05 mmol (5 mol%)The copper(I) co-catalyst is essential for the formation of the copper acetylide.
PPh₃0.06 mmol (6 mol%)Additional phosphine ligand can help stabilize the Pd(0) species.
Base/Solvent
Triethylamine (Et₃N)10 mLActs as both the base and the solvent. It must be anhydrous and deoxygenated.
Reaction Conditions
Temperature60-80 °CMilder conditions are often sufficient compared to other couplings of aryl chlorides.
Time6-12 hMonitor by TLC or GC-MS.
AtmosphereInert (N₂ or Ar)Critical to prevent oxidative side reactions, especially the homocoupling of the alkyne.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene to form a substituted alkene.[20][21][22] It is a powerful tool for the synthesis of styrenes and other vinylarenes.

Mechanism Overview:

  • Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.[22]

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.[21][22]

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond and a palladium-hydride species.[21]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[22]

Protocol: Heck Reaction of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene with Styrene

Reagent/ParameterQuantity/ValueRationale
Starting Material
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene1.0 mmolThe aryl chloride electrophile.
Styrene1.5 mmolThe alkene coupling partner.
Catalyst System
Pd(OAc)₂0.05 mmol (5 mol%)A common palladium precatalyst.
P(o-tolyl)₃0.10 mmol (10 mol%)A suitable phosphine ligand for the Heck reaction.
Base
K₂CO₃2.0 mmolAn inorganic base to regenerate the catalyst.
Solvent
DMF or DMA10 mLA polar aprotic solvent is typically used.
Additives
TBAB (Tetrabutylammonium bromide)1.0 mmolCan act as a phase-transfer catalyst and stabilize the palladium catalyst.[5]
Reaction Conditions
Temperature120-140 °CHigher temperatures are generally required for the Heck reaction with aryl chlorides.
Time24-48 hThese reactions can be slow.
AtmosphereInert (N₂ or Ar)To protect the catalyst.

Step-by-Step Procedure:

  • To a pressure tube, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, and TBAB.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (or DMA) and styrene via syringe.

  • Seal the pressure tube and heat to 130 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Safety and Handling

  • 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents where specified to ensure optimal reaction performance and safety.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl chloride facilitates its participation in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing efficient routes to a diverse range of complex organic molecules. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes. The strategic application of these powerful synthetic methods will continue to drive innovation in medicinal chemistry and materials science.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • AiFChem. (n.d.). 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene.
  • Thieme. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • ACS Publications. (n.d.). Combined Experimental and Computational Mechanistic Investiga- tion of the Palladium Catalyzed Decarboxylative Cross-Coupling of.
  • Journal of the American Chemical Society. (2014, September 16). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Benchchem. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Unibrom Corp. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block.
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Fluorochem. (n.d.). 1-CHLORO-4-FLUORO-2-METHOXY-5-NITROBENZENE (CAS 932374-66-8).
  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.
  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Sigma-Aldrich. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chem 115 Myers. (n.d.). The Heck Reaction.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Colorado State University. (2018, May 10). Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox.
  • DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

Troubleshooting & Optimization

Improving the yield of Suzuki coupling with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-NO2-CL-OPT
Subject: Yield Optimization for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene[1][2]

Executive Summary: The Substrate Challenge

You are attempting a Suzuki-Miyaura coupling on 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene . This is a Class I Difficult Substrate due to three converging antagonistic factors:

  • Leaving Group Inertia: Aryl chlorides have a high C-Cl bond dissociation energy (

    
     96 kcal/mol) compared to bromides or iodides, making the oxidative addition step rate-limiting.[1][2]
    
  • Steric Blocking (Ortho-Nitro Effect): The nitro group at the 2-position creates significant steric bulk, hindering the approach of the Palladium complex. Furthermore, nitro groups can coordinate to Pd, potentially poisoning the catalyst or slowing the cycle.

  • Electronic Competition: The presence of the 5-Fluoro and 2-Nitro groups makes the ring highly electron-deficient.[1] While this activates the C-Cl bond for oxidative addition, it simultaneously makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  side reactions, where your base might displace the fluorine or methoxy groups instead of promoting the coupling.
    

Module 1: Catalyst & Ligand Selection

The Standard Protocol (


) Will Fail. 
Standard triphenylphosphine ligands lack the electron density to facilitate oxidative addition into the C-Cl bond and the steric bulk to force reductive elimination in this crowded environment.[2]
Recommended Systems
ComponentRecommendationTechnical Rationale
Ligand SPhos (Primary) or XPhos Why: These Buchwald biaryl phosphine ligands are electron-rich (facilitating C-Cl oxidative addition) and extremely bulky.[1][2] The bulk creates a "pocket" that prevents the nitro group from coordinating to the Pd center and accelerates reductive elimination.
Precatalyst XPhos Pd G2 or G3 Why: In situ generation of Pd(0) from

can be inconsistent with nitro-aromatics.[1][2] G2/G3 precatalysts guarantee the formation of the active mono-ligated Pd(0) species immediately upon heating.[2]
Loading 1.0 - 2.0 mol% Start at 2 mol%. If successful, titrate down to 0.5 mol%.

Module 2: Reaction Environment (Base & Solvent)[1][2][3]

Critical Warning: Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu).[2] The electron-deficient nature of your substrate makes the C-F bond labile to nucleophilic attack (


).[2]
The "Safe" Zone
  • Base: Tribasic Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1][2]
    • Reasoning: These are mild enough to prevent

      
       side reactions but strong enough to activate the boronic acid. 
      
      
      
      is generally superior for anhydrous or low-water conditions.[1]
  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) .[1][2]

    • Reasoning: A biphasic system helps dissolve inorganic bases.[1] If hydrolysis of the C-F bond is observed, switch to anhydrous Toluene or n-Butanol .

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

SuzukiOptimization Start Start: Analyze LCMS/NMR NoRxn Problem: < 10% Conversion (Starting Material Remains) Start->NoRxn Dehal Problem: Protodehalogenation (Cl replaced by H) Start->Dehal SNAr Problem: Side Product (OH/OR replaces F) Start->SNAr Success Success: > 80% Yield Start->Success Sol_NoRxn Action: Switch to XPhos Pd G2 Increase Temp to 100°C NoRxn->Sol_NoRxn Sol_Dehal Action: Use Anhydrous Solvent Switch solvent to Toluene Check Boronic Acid Purity Dehal->Sol_Dehal Sol_SNAr Action: Switch Base to K3PO4 Remove Water (Anhydrous) Lower Temp to 80°C SNAr->Sol_SNAr

Figure 1: Diagnostic logic for optimizing the coupling of nitro-substituted aryl chlorides.

Module 4: The "Gold Standard" Protocol

This protocol is designed to minimize


 side reactions while maximizing oxidative addition efficiency.[1]

Reagents:

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 - 1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)[1][2]

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Substrate, Boronic Acid,

    
    , and XPhos Pd G2. Note: If using a glovebox is not possible, these solids are generally air-stable enough for quick weighing on the bench.
    
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[2] This is critical.  Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the aryl chloride.

  • Reaction: Heat the block to 80°C .

    • Checkpoint: Monitor by LCMS at 1 hour.[1] If conversion is <20%, increase temperature to 100°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black).[2] Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Module 5: Mechanistic Insight (Why this works)

The diagram below illustrates the specific pathway bottlenecks for your substrate.

Mechanism Pd0 Pd(0)-Ligand (Active Species) Coord Coordination Complex Pd0->Coord OxAdd Oxidative Addition (Rate Limiting Step) Coord->OxAdd Requires e- rich Ligand (SPhos/XPhos) TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Cycle Repeats Product Biaryl Product RedElim->Product Substrate Ar-Cl (Nitro) Substrate->Coord Nitro Nitro Group Interference Nitro->Coord Steric Blockade & Pd Poisoning

Figure 2: The Nitro group creates a steric blockade at the coordination step. Bulky ligands (SPhos) overcome this by creating a favorable pocket for the substrate.[2]

References

  • Buchwald, S. L., et al. (2005).[2][3] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link[1][2]

  • Li, Z., et al. (2024).[2][4][5] "Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides."[5][6] Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation Side Reactions in Suzuki Coupling." BenchChem Guides. Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2][7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]

Sources

Technical Support Center: Purification of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound.

I. Troubleshooting Guide: Navigating Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, providing explanations for the underlying causes and actionable solutions.

Issue 1: No Crystal Formation Upon Cooling

Scenario: You have dissolved the crude 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in a hot solvent and allowed it to cool, but no crystals have formed.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches provide a nucleation site for crystal growth.[2] Alternatively, if available, add a "seed crystal" of pure 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene to the solution.[1]

  • Excess Solvent: Using too much solvent is a common reason for failed crystallization, as the solution may not be saturated enough for crystals to form upon cooling.[1][3]

    • Solution: Gently heat the solution to evaporate some of the solvent.[4] This will increase the concentration of the solute. Allow the more concentrated solution to cool slowly again.

  • Inappropriate Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation.

    • Solution: Allow the flask to cool to room temperature undisturbed on a surface that does not draw heat away too quickly, such as a cork ring or several layers of paper towels.[3] Once at room temperature, you can then move it to an ice bath for further cooling.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Scenario: Upon cooling, the dissolved compound separates as an oily liquid instead of solid crystals.

Possible Causes & Solutions:

  • High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Try to remove the oil and redissolve it in fresh, hot solvent. A second recrystallization may be necessary. If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of a "bad" solvent (one in which the compound is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[5] Alternatively, select a different solvent with a lower boiling point.[4]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[1]

    • Solution: Allow the solution to cool more slowly. You can achieve this by leaving the hot solution on a cooling hot plate instead of placing it directly on a cold surface.[1]

Issue 3: Low Yield of Recrystallized Product

Scenario: After filtration and drying, the amount of pure 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene recovered is significantly lower than expected.

Possible Causes & Solutions:

  • Excessive Solvent Use: Dissolving the crude product in too much solvent will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2][3]

    • Solution: To check if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that you can recover more product by partially evaporating the solvent from the filtrate and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization During Hot Filtration: Crystals may form on the filter paper or in the funnel stem during the removal of insoluble impurities.[6]

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[4] Using a stemless funnel can also help reduce the surface area for premature crystallization.[4] If crystals do form, you may need to add a small amount of hot solvent to redissolve them and continue the filtration.[6]

  • Washing with a Non-chilled Solvent: Washing the collected crystals with room temperature solvent can redissolve a portion of the product.[2]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[2]

Issue 4: The Recrystallized Product is Still Impure

Scenario: A melting point analysis of the recrystallized product shows a broad melting range or a melting point lower than the literature value, indicating the presence of impurities.

Possible Causes & Solutions:

  • Ineffective Solvent: The chosen solvent may not have effectively differentiated between the desired compound and the impurities.[4]

    • Solution: Re-evaluate your solvent choice. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

  • Crystals Crashed Out Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the key properties of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene to consider for recrystallization?

As a Senior Application Scientist, understanding the physicochemical properties of the compound is paramount.

PropertyValueSource
Molecular Formula C7H5ClFNO3[7][8]
Molecular Weight 205.57 g/mol [7]
Physical Form Solid[9]
Purity (Typical) 95%[9]
Storage Temp. Room Temperature[9]
Q2: How do I select the best solvent for the recrystallization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene?

The principle of "like dissolves like" is a good starting point. Given the polar nature of the nitro and methoxy groups, polar solvents are likely candidates.[5]

Ideal Solvent Criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[4][11]

  • Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[4][12]

  • The solvent must be chemically inert towards the compound.[5]

  • It should have a relatively low boiling point for easy removal after filtration.[4]

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will yield a large amount of crystals.[2]

Common solvents to screen, in order of decreasing polarity, include water, ethanol, methanol, acetone, ethyl acetate, and toluene.[13] For nitroaromatic compounds, alcoholic solvents are often a good starting point.[5]

Q3: When should I use a mixed solvent system?

A mixed solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[5] This is often the case when a compound is too soluble in one solvent and poorly soluble in another.[5]

Procedure for a Mixed Solvent System:

  • Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at its boiling point.

  • Add the "bad" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy, indicating the saturation point.[5]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Common miscible solvent pairs include ethanol-water and ethyl acetate-hexane.[5][12]

Q4: What are the critical safety precautions when handling 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene?

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

  • Handling: Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[17]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[14][18]

  • Disposal: Dispose of waste according to local regulations. Do not let the chemical enter drains.[14][16]

In case of accidental exposure, consult the Safety Data Sheet (SDS) for specific first-aid measures.[15][16]

III. Experimental Protocol: Recrystallization Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Crystal Collection A Place crude solid in Erlenmeyer flask B Add a small amount of recrystallization solvent A->B C Heat the mixture to the solvent's boiling point B->C D Add minimum amount of hot solvent until solid dissolves C->D E Pre-heat funnel and receiving flask D->E F Quickly filter the hot solution to remove insoluble impurities E->F G Allow the filtrate to cool slowly to room temperature F->G H Place the flask in an ice bath to maximize crystal formation G->H I Collect crystals by suction filtration H->I J Wash crystals with a small amount of ice-cold solvent I->J K Dry the crystals completely J->K

Caption: A generalized workflow for the recrystallization process.

IV. References

  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification. Available from:

  • Benchchem. Solvent selection for effective recrystallization of nitroaromatic compounds. Available from:

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from:

  • Unknown. Recrystallization. Available from:

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. Available from:

  • Unknown. Recrystallization1. Available from:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from:

  • Unknown. 2 - SAFETY DATA SHEET. 2021. Available from:

  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET. Available from:

  • ChemScene. Safety Data Sheet. 2026. Available from:

  • Sigma-Aldrich. • SAFETY DATA SHEET. 2025. Available from:

  • University of York. Solvent Choice. Chemistry Teaching Labs. Available from:

  • Unknown. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available from:

  • Chem-Impex. 1-Chloro-2-fluoro-4-nitrobenzene. Available from:

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. 2022. Available from:

  • Unknown. Finding the best solvent for recrystallisation student sheet. Available from:

  • PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295. Available from:

  • Santa Cruz Biotechnology. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | CAS 84478-76-2 | SCBT. Available from:

  • Sigma-Aldrich. 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | 98404-03-6. Available from:

  • Sigma-Aldrich. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR. Available from:

  • PubChemLite. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Available from:

  • ChemicalBook. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3). Available from:

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Technical Support Center: TLC Monitoring of Reactions with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accurate and efficient use of Thin-Layer Chromatography (TLC) in your synthetic workflows.

I. Understanding the Compound: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound.[1][2] Its structure, featuring electron-withdrawing groups (nitro, chloro, fluoro) and an electron-donating group (methoxy), gives it a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] Accurate monitoring of its reactions by TLC is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions.

II. Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you may encounter when using TLC to monitor reactions with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Issue 1: Streaking or Tailing of Spots

Question: My spots for the starting material and/or product are streaking vertically on the TLC plate instead of appearing as tight, circular spots. What's causing this and how can I fix it?

Answer:

Streaking is a common issue in TLC and can be caused by several factors:[4]

  • Overloading the Sample: Applying too much of the reaction mixture to the TLC plate is the most frequent cause of streaking.[5][6] The stationary phase (silica gel) becomes saturated, leading to a continuous "tail" as the solvent moves up the plate.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[5] A good starting point is to take a micro-spatula tip of the reaction mixture and dissolve it in a vial with 0.5-1 mL of a volatile solvent like ethyl acetate or dichloromethane.[7]

  • Inappropriate Solvent System Polarity: If the eluent is too polar for the compound, it will have a very high affinity for the mobile phase and travel up the plate rapidly and in a dispersed manner. Conversely, if the solvent is not polar enough, the compound may not move significantly from the baseline and can appear as a streak.

    • Solution: Adjust the polarity of your solvent system. A common starting point for aromatic compounds is a mixture of ethyl acetate and hexanes.[8][9] If you observe streaking, try decreasing the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

  • Interactions with Silica Gel: The slightly acidic nature of silica gel can sometimes interact with certain functional groups, causing tailing.

    • Solution: While less common for this specific compound, if you suspect interactions with the silica, you can add a small amount (0.1-1%) of a modifier to your eluent. For acidic compounds, a drop of acetic acid can help, while for basic compounds, a drop of triethylamine can be beneficial.[8]

Issue 2: Poor Separation of Spots (Overlapping Rf Values)

Question: The spots for my starting material and product are very close together or completely overlapping on the TLC plate. How can I improve the separation?

Answer:

Achieving good separation is key to accurately monitoring a reaction.[6] Here’s how to address poor resolution:

  • Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[10]

    • Solution: Systematically vary the ratio of your polar and non-polar solvents.[10] For example, if you are using an ethyl acetate/hexane system, try a range of compositions (e.g., 10%, 20%, 30% ethyl acetate). If a binary system doesn't provide adequate separation, consider a ternary system by introducing a third solvent with a different polarity, such as dichloromethane.

  • Utilize a "Co-spot": It can sometimes be difficult to distinguish between the starting material and product if their Rf values are very similar.

    • Solution: Use a three-lane spotting technique on your TLC plate.[11]

      • Lane 1: Spot only the starting material.

      • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.

      • Lane 3: Spot only the reaction mixture. If the starting material spot in lane 1 and the spot in the reaction mixture (lane 3) are at the same height, the co-spot (lane 2) will appear as a single, elongated spot. If the product has a different Rf, you will see two separate spots in lane 3, and the co-spot will help confirm which spot corresponds to the starting material.[11]

Issue 3: No Spots Visible on the TLC Plate

Question: I've run my TLC, but after visualization, I don't see any spots. What could be the problem?

Answer:

This can be a frustrating experience, but it's usually solvable by considering the following:

  • Insufficient Sample Concentration: The amount of compound spotted on the plate may be below the detection limit of your visualization method.[4]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4] This will concentrate the sample on the baseline. Alternatively, prepare a more concentrated solution of your reaction mixture for TLC analysis.

  • Inappropriate Visualization Technique: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene and many of its derivatives are aromatic and contain a nitro group, which influences the best visualization methods.

    • Solution:

      • UV Light: This should be your first method of choice. The aromatic ring will absorb UV light (typically at 254 nm), appearing as a dark spot on a fluorescent green background.[12][13]

      • Chemical Stains: If UV light is not effective, a chemical stain is necessary. For nitroaromatic compounds, a highly effective method is reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[14] A common stain for general use is potassium permanganate, which reacts with many organic compounds.[12]

  • Solvent Level in the Developing Chamber: If the solvent level in the TLC chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[4]

    • Solution: Ensure the solvent level is always below the spotting line on your TLC plate.[15]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene?

A good starting point for many "normal" polarity organic compounds is a mixture of ethyl acetate and hexanes.[9] Begin with a 20:80 or 30:70 mixture of ethyl acetate to hexanes. This should provide a moderate polarity that will likely move the compound off the baseline. From there, you can adjust the ratio to achieve an optimal Rf value.

Q2: How do I properly prepare my sample for TLC analysis?

Proper sample preparation is crucial for obtaining clean and reliable TLC results.[8]

  • Take a small aliquot of your reaction mixture (e.g., with a glass capillary).

  • Dissolve this in a small volume (around 0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane in a small vial.[7]

  • Use a clean capillary spotter to apply a small spot of this diluted solution to the baseline of your TLC plate. The spot should be as small as possible to ensure good separation.[7]

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?

High-boiling solvents can cause significant streaking on a TLC plate because they do not evaporate easily.[16]

  • Solution 1: After spotting your TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[16]

  • Solution 2: Perform a simple work-up on a small aliquot of the reaction mixture. Dilute the aliquot with ethyl acetate and wash with water to remove the DMF or DMSO. Then, use the ethyl acetate layer for your TLC analysis.

Q4: How can I confirm that a new spot on my TLC is the desired product?

While TLC is an excellent tool for monitoring reaction progress, it is not a definitive identification method.

  • Co-spotting with an authentic sample: If you have a sample of the expected product, you can co-spot it with your reaction mixture to see if the Rf values match.

  • Spectroscopic Analysis: Ultimately, you will need to isolate the product and characterize it using techniques like NMR, IR, and mass spectrometry to confirm its identity.

IV. Experimental Protocols & Data

Standard TLC Protocol for Reaction Monitoring
  • Prepare the Developing Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.[15]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.[17]

  • Spot the Plate: Using separate capillary spotters, apply small, concentrated spots of your starting material solution and your diluted reaction mixture to the appropriate lanes. For the co-spot lane, apply the starting material first, then the reaction mixture on top.[11]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain. Calculate the Rf values for each spot.

Recommended Solvent Systems (Silica Gel)
Solvent System (v/v)PolarityExpected Rf Range for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzeneNotes
10% Ethyl Acetate / HexanesLow-Medium0.2 - 0.4A good starting point for many reactions.
30% Ethyl Acetate / HexanesMedium0.4 - 0.6Useful if the compound is not moving much in 10% EtOAc.
50% Ethyl Acetate / HexanesMedium-High0.6 - 0.8For more polar products.
20% Dichloromethane / HexanesLow-MediumVariesCan provide different selectivity compared to EtOAc systems.

Note: These are suggested starting points. The optimal solvent system will depend on the specific reaction and the polarity of the product.

V. Visual Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_sample Prepare and Dilute Samples prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf Values & Interpret visualize->calculate_rf Cospot_Diagram cluster_plate Developed TLC Plate lane1 Lane 1: Starting Material (SM) lane2 Lane 2: Co-spot (SM + Rxn) lane3 Lane 3: Reaction Mixture (Rxn) sm_spot1 SM sm_spot2 SM sm_spot3 SM prod_spot Product baseline Baseline solvent_front Solvent Front

Caption: Example of a co-spotted TLC plate for reaction monitoring.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

  • OpenOChem Learn. (n.d.). TLC. Retrieved from

  • Unknown. (n.d.). Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. Retrieved from

  • AiFChem. (2025). 932374-66-8 | 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. Retrieved from

  • Unknown. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from

  • BGD Group. (2011). TLC System. Retrieved from

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from

  • alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from

  • Dr. Puspendra Kumar. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Retrieved from

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. Retrieved from

  • Unknown. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from

  • ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one.... Retrieved from

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from

  • Fisher Scientific. (2013). SAFETY DATA SHEET. Retrieved from

  • BLDpharm. (n.d.). 98404-03-6|1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. Retrieved from

  • Mr Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Retrieved from

  • PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from

  • Land of Chemistry. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. Retrieved from

  • ChemicalBook. (2025). 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5. Retrieved from

  • ECHEMI. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene SDS, 1009-36-5 Safety Data Sheets. Retrieved from

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Preventing defluorination in reactions with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical issue of preventing defluorination in 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB). This response is structured as a Tier-3 Technical Support resource for process chemists and medicinal chemistry researchers.

Ticket Subject: Preventing Defluorination in 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Issue Analysis & Molecular Diagnostics

You are encountering defluorination (loss of the C-5 Fluorine) during the manipulation of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene . Based on the substitution pattern (1-Cl, 2-NO₂, 4-OMe, 5-F), this molecule presents a classic "competing reactivity" challenge.[1]

The Reactivity Matrix

To solve this, we must first diagnose where the fluorine loss occurs. The C-F bond at position 5 is chemically distinct due to its environment:

  • Electronic Context: The Fluorine is meta to the strong electron-withdrawing Nitro group (

    
    ) and ortho to the electron-donating Methoxy group (
    
    
    
    ).[1]
  • The Trap: While the Chlorine at C-1 is the intended electrophile for

    
     (activated by ortho-nitro), the Fluorine is liable to Hydrodefluorination (HDF)  during nitro reduction or Cine-substitution  under harsh basic conditions.[1]
    

Most Common Failure Mode: The majority of defluorination incidents with this scaffold occur during the reduction of the nitro group to the aniline. Standard catalytic hydrogenation (


) will rapidly cleave the C-Cl bond (hydrodechlorination) and, under forcing conditions or specific solvent effects, cleave the C-F bond (hydrodefluorination).

Critical Protocols: Nitro Reduction Without Defluorination

If your goal is to reduce the nitro group while preserving both halogens, you must abandon standard Pd/C conditions. The C-Cl bond is weaker than C-F, but the presence of the ortho-methoxy group can facilitate metal insertion into the C-F bond via coordination.

Method A: The "Chemical Reductant" Approach (High Fidelity)

Recommended for small-to-mid scale (<100g) where selectivity is paramount.[1]

Mechanism: utilizing single-electron transfer (SET) reagents avoids the formation of metal-hydride species responsible for oxidative addition into the C-X bond.[1]

Protocol: Iron/Acetic Acid Reduction

  • Setup: Charge a 3-neck flask with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv) and Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (3.0 - 5.0 equiv, <325 mesh) and Ammonium Chloride (

    
    , 0.5 equiv).
    
  • Initiation: Heat to 60°C. Slowly add Acetic Acid (0.1 equiv) or maintain neutral pH if acid-sensitive.

    • Note: For strict acid-sensitivity, use

      
       in refluxing EtOH without acid.[1]
      
  • Monitoring: Reaction typically completes in 2-4 hours.[1] Monitor by HPLC.

    • Success Marker: Disappearance of starting material (

      
       X) and appearance of aniline (
      
      
      
      Y). Absence of des-halo peaks.[1]
  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]

Method B: The "Catalytic" Approach (Scalable)

Recommended for large scale (>100g) where waste disposal of iron sludge is prohibitive.

Mechanism: Poisoning the catalyst surface with sulfur or using metals with lower affinity for C-X oxidative addition (Pt vs Pd).

Protocol: Sulfided Platinum on Carbon (


)[1]
  • Catalyst Selection: Use 5% Pt/C (Sulfided) . The sulfur modification occupies the high-energy "kink" sites on the metal surface responsible for C-Halogen hydrogenolysis.[1]

  • Solvent System: Methanol or Ethyl Acetate.[1] Avoid DMF or basic solvents which promote dehalogenation.[1]

  • Pressure/Temp: Maintain low pressure (1-3 bar

    
    ) and low temperature (20-30°C).
    
  • Additive (Optional): If trace defluorination persists, add Diphenyl sulfide (0.5 mol%) or Vanadium oxide (

    
    ) as a selectivity enhancer.
    

Critical Protocols: Nucleophilic Substitution ( ) Selectivity

If your issue is defluorination during a substitution reaction (e.g., displacing the Chlorine with an amine), the Fluorine is reacting as a competitive leaving group.

The Causality: Although F is meta to the Nitro group (weakly activated), it is a better leaving group than Cl in


 due to the high electronegativity of F stabilizing the Meisenheimer complex. However, the ortho-methoxy group deactivates the C-5 position via resonance donation.[1]

Troubleshooting Guide:

  • Temperature Control:

    
     at the C-1 Chlorine (activated by ortho-nitro) has a lower activation energy.[1] Run the reaction at 0°C to RT . Heating >60°C increases the probability of overcoming the barrier for C-5 Fluorine displacement.
    
  • Base Selection: Avoid hard, small nucleophiles (e.g., Methoxide) if possible. Use bulky bases (e.g., DIPEA,

    
    ) to minimize attack at the more sterically crowded C-5 position (crowded by ortho-OMe and meta-Nitro).[1]
    

Visualizing the Pathways

The following diagram maps the competing pathways. Your objective is to navigate the "Green" path while avoiding the "Red" sinks.

ReactionPathways cluster_conditions Reaction Environment SM Starting Material (1-Cl, 5-F, 4-OMe, 2-NO2) Aniline Target Product (Aniline Derivative) SM->Aniline Fe/AcOH or Pt(S)/C, H2 DesCl Side Product A (Dechlorinated) SM->DesCl Pd/C, H2 (Fast) DesF Side Product B (Defluorinated) SM->DesF Pd/C, H2 (High Temp/Press)

Caption: Reaction selectivity map. Standard hydrogenation (Red dashed) leads to halogen loss. Chemical or poisoned-catalyst reduction (Green solid) preserves the halogen pattern.[1]

Troubleshooting Data & FAQs

Comparative Catalyst Performance (Nitro Reduction)
Catalyst SystemConversionDechlorination (C-1)Defluorination (C-5)Recommendation
10% Pd/C,

100%High (>40%)Moderate (5-10%)AVOID
Raney Nickel 100%Moderate (10-20%)Low (<1%)Risky for Cl
5% Pt/C (Sulfided) >98%Low (<0.5%)None Detected PREFERRED
Fe /

>95%None Detected None Detected SAFEST
Frequently Asked Questions

Q: I am seeing HF formation in my waste stream. Is this from the starting material? A: Yes. If you are using standard Pd/C, the generated


 species on the catalyst surface are attacking the C-F bond. The ortho-methoxy group can actually anchor the molecule to the catalyst surface, facilitating this side reaction. Switch to Sulfided Platinum  immediately to stop HF generation.

Q: Can I use Transfer Hydrogenation (Formate/Pd)? A: Generally, no. Formate/Pd systems are very active for hydrodehalogenation.[1] If you must use transfer hydrogenation, use Hydrazine/FeCl3 on carbon, which is far more selective for nitro groups over aryl halides.

Q: Why is the Fluorine reacting? It is meta to the Nitro. A: While meta positioning usually protects against


, in catalytic hydrogenation, the mechanism is different (radical or metal-insertion). Furthermore, if you are doing substitution reactions, the inductive withdrawal of the Nitro (-I effect) still reaches the meta position, and the C-F bond is highly polarized, making it susceptible to attack under forcing conditions.

References

  • Control of Hydrogen Fluoride Formation in Nitroarene Reduction. Source: Organic Process Research & Development (2023).[1][2] Context: Details the specific risk of defluorination in ortho-alkoxy fluorobenzenes and the correlation with HF release. URL:[Link][1]

  • Hydrogenation of Halonitrobenzenes Without Dehalogenation. Source: US Patent 5,068,436 (Expired).[1][3] Context: Foundational protocols for using acidic media and sulfided catalysts to prevent halogen loss.[1][3] URL:

  • Selective Reduction of Nitroarenes using Iron/Ammonium Chloride. Source: Common Organic Chemistry / Standard Protocols.[1] Context: The "Gold Standard" chemical method for preserving sensitive functionalities like aryl halides. URL:[Link]

  • Influence of Chemical Structures on Defluorination Rates. Source: Chemosphere (2024) / NIH PubMed. Context: Analysis of how functional groups (like methoxy) influence the rate of Rh/Pd catalyzed defluorination. URL:[Link]

Sources

Managing exothermic reactions during the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene . It assumes the user is a professional chemist encountering thermal instability.

Topic: Thermal Management in the Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Ticket Category: Process Safety & Exotherm Control Applicable CAS: 98404-03-6 (and related isomers)[1]

Diagnostic: Identify Your Exotherm Source

Before applying a fix, we must confirm which synthetic route you are utilizing, as the thermal mechanisms differ significantly.

Route A: Electrophilic Nitration (The "Runaway" Risk) [1]

  • Precursor: 1-Chloro-5-fluoro-4-methoxybenzene (2-Chloro-4-fluoroanisole).[1]

  • Reagents:

    
     (Mixed Acid) or 
    
    
    
    .[1]
  • Hazard: Violent exotherm, autocatalytic decomposition, gas evolution (

    
    ).[1]
    
  • Regioselectivity Warning: This route favors nitration ortho to the methoxy group (Position 3), which may yield the wrong isomer (1-Chloro-5-fluoro-4-methoxy-3-nitrobenzene) rather than your target (2-nitro).[1]

Route B: Nucleophilic Aromatic Substitution - SnAr (The "Spike" Risk) [1]

  • Precursor: 1-Chloro-4,5-difluoro-2-nitrobenzene.[1]

  • Reagents: Sodium Methoxide (

    
    ) in Methanol/THF.
    
  • Hazard: Rapid heat release upon alkoxide addition; potential for solvent boiling.[1]

  • Regioselectivity: Highly specific for the 4-position (Para to Nitro), yielding the correct target.

This guide addresses both, with a primary focus on Route B as it is the chemically preferred route for this specific isomer, while covering Route A for precursor synthesis.[1]

Visual Workflow & Logic Pathways

Diagram 1: Synthesis Pathways & Thermal Critical Control Points (CCPs)[1]

Synthesis_Thermal_Map Start_A Precursor A: 1-Chloro-5-fluoro- 4-methoxybenzene Reaction_A Route A: Nitration (HNO3/H2SO4) Start_A->Reaction_A Electrophilic Subst. Start_B Precursor B: 1-Chloro-4,5-difluoro- 2-nitrobenzene Reaction_B Route B: SnAr Methoxylation (NaOMe/MeOH) Start_B->Reaction_B Nucleophilic Subst. Target TARGET: 1-Chloro-5-fluoro- 4-methoxy-2-nitrobenzene Reaction_A->Target Low Regioselectivity (Isomer Impurities) Risk_A RISK: Thermal Runaway Oxidative Decomposition Reaction_A->Risk_A Reaction_B->Target High Regioselectivity Risk_B RISK: Dosing Exotherm Solvent Boil-over Reaction_B->Risk_B

Caption: Comparison of synthetic routes. Route B (SnAr) is preferred for regioselectivity but requires strict dosing control.[1] Route A carries higher thermal risks.[1]

Troubleshooting Guide: Route B (SnAr Methoxylation)

Scenario: You are adding Sodium Methoxide to 1-Chloro-4,5-difluoro-2-nitrobenzene.[1]

Q1: "The temperature spikes instantly when I add the methoxide. How do I control this?"

Technical Analysis: The substitution of the fluoride by a methoxide ion is exothermic (


).[1] In a batch reactor, the rate of heat generation (

) is directly proportional to the concentration of the limiting reagent (methoxide) available to react. Protocol:
  • Switch to Semi-Batch: Never dump solid NaOMe. Use a solution (25-30% in MeOH).[1]

  • Dosing Control: Add the NaOMe solution via a peristaltic pump or dropping funnel over 2–4 hours .[1]

  • Cryo-Cooling: Maintain the reactor jacket at -10°C to 0°C.

  • Validation: Ensure the internal temperature (

    
    ) never exceeds 
    
    
    
    . If it does, stop dosing immediately.[1] The reaction stops generating heat the moment dosing stops (unlike Nitration).
Q2: "I see a secondary exotherm during the aqueous workup. What is happening?"

Technical Analysis: This is a classic signature of unreacted Sodium Methoxide quenching with water.[1]


Protocol: 
  • Calculate Excess: Check your stoichiometry. You should only use 1.05–1.1 equivalents of NaOMe.[1]

  • Controlled Quench: Do not add water directly to the reaction mass.[1] Add a dilute acid solution (e.g., 1M HCl) slowly to neutralize the base while cooling.

  • Verify Conversion: Run an HPLC check before workup. If starting material remains but NaOMe is consumed, you likely lost reagent to moisture (formation of NaOH) and need to recharge carefully.

Troubleshooting Guide: Route A (Nitration)

Scenario: You are nitrating 1-Chloro-5-fluoro-4-methoxybenzene (or similar anisole).[1]

Q3: "The reaction was quiet for 30 minutes, then the temperature shot up uncontrollably (Delayed Onset)."

Technical Analysis: This is the most dangerous scenario in nitration: Accumulation .[1] If the reaction temperature is too low during acid addition, the nitration does not initiate. You accumulate unreacted


 and substrate.[1] When the threshold temperature is finally reached, the entire accumulated mass reacts simultaneously, overwhelming the cooling capacity.
Protocol (The "Dummy" Initiation): 
  • Target T: Do not cool to -20°C. Nitration of deactivated rings often requires 0°C to 10°C to initiate.[1]

  • The 5% Rule: Add only 5% of the Nitric Acid.[1] Wait for a detectable exotherm (1-2°C rise) or verify initiation via Raman/IR probe.[1]

  • Resume Dosing: Only continue acid addition after you have confirmed the reaction is consuming reagent.[1]

Q4: "I am seeing brown fumes ( ) and the product is decomposing."

Technical Analysis: The methoxy group makes the ring electron-rich, susceptible to oxidative cleavage by Nitric Acid.[1] The "brown fumes" indicate the acid is acting as an oxidant, not a nitrating agent. This is often autocatalytic.[1] Protocol:

  • Acidity Control: Ensure sufficient Sulfuric Acid or Acetic Anhydride is present to keep the water content low (water promotes oxidation over nitration).[1]

  • Urea Scavenger: Add 0.5 - 1.0 mol% Urea or Sulfamic Acid to the reaction mixture before adding Nitric Acid.[1] This scavenges nitrous acid (

    
    ), which catalyzes the oxidation cycle.
    
  • Emergency Dump: If "Red Fume" evolution accelerates, immediate quenching into ice water is required to prevent vessel rupture.[1]

Critical Process Parameters (CPP) Data Table

ParameterRoute A (Nitration)Route B (SnAr)Limit Justification
Reaction Type Electrophilic SubstitutionNucleophilic Substitution

(Est.)
-120 to -150 kJ/mol-60 to -80 kJ/molNitration releases significantly more energy.[1]
Adiabatic Rise (

)
> 100°C (High Hazard)~40-60°C (Medium Hazard)Potential temperature if cooling fails.[1]
Dosing Strategy Dose Acid to SubstrateDose Base to SubstrateControl

via limiting reagent.[1]
T_max (Process) < 10°C< 25°C (or Reflux)Prevent oxidation (A) or side-reactions (B).[1]
Quenching Ice/Water (Violent)Dilute Acid/WaterNeutralize excess reagent safely.[1]

Emergency Decision Tree (Graphviz)

Safety_Protocol Start Exotherm Detected (T > Limit) Check_Dosing Is Reagent Dosing Active? Start->Check_Dosing Stop_Dosing STOP DOSING IMMEDIATELY Check_Dosing->Stop_Dosing Yes Full_Cooling Max Cooling (Jacket -20°C) Check_Dosing->Full_Cooling No (Batch is reacting) Check_Temp Is Temp Decreasing? Stop_Dosing->Check_Temp Resume Resume at 50% rate Check_Temp->Resume Yes Check_Temp->Full_Cooling No Check_Runaway Temp Rising > 5°C/min? Full_Cooling->Check_Runaway Check_Runaway->Check_Temp No (Stabilizing) Dump EMERGENCY DUMP (Ice Quench) Check_Runaway->Dump Yes (Runaway)

Caption: Decision logic for managing thermal excursions during synthesis. Immediate cessation of dosing is the primary defense.[1]

References & Authority

  • Vertex Pharmaceuticals/ACS. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline."[1] Organic Process Research & Development, 2020. [1]

    • Relevance: Establishes thermal hazards of nitrating fluoro-anisole derivatives and the benefits of flow chemistry for heat management.

  • PubChem. "1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene Compound Summary."[1] National Library of Medicine.[1] [1]

    • Relevance: Confirms chemical structure and physical property data.[1][2][3][4]

  • Bretherick's Handbook of Reactive Chemical Hazards. "Nitration Incidents."

    • Relevance: General grounding for the "Delayed Onset" and "Oxidative Decomposition" mechanisms cited in the Nitration section.[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-4-fluoroanisole." [1]

    • Relevance: Safety data for the primary precursor.[1]

Disclaimer: This guide is for informational purposes for trained chemists only. Always perform Differential Scanning Calorimetry (DSC) or RC1 reaction calorimetry on your specific mixture before scaling up.

Sources

Identifying and characterizing unexpected products in 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 84478-76-2), a critical intermediate in the synthesis of EGFR inhibitors like Osimertinib .

Executive Summary & Molecule Profile[1]

The Molecule: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a densely functionalized electrophile. Its reactivity is defined by the competition between two leaving groups (Fluorine at C5 and Chlorine at C1), both activated by the electron-withdrawing Nitro group at C2.

The Challenge: In the synthesis of Osimertinib (and related covalent inhibitors), this molecule typically undergoes Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . The "unexpected" products users encounter almost always stem from:
  • Regio-scrambling: Nucleophilic attack at the Chlorine (C1) instead of the Fluorine (C5).

  • Hydrodehalogenation: Loss of the Chlorine atom during the nitro-reduction step.

  • Hydrolysis: Conversion of the Fluorine to a Phenol under basic conditions.

Interactive Troubleshooting Guide (Q&A)

Module A: The Reaction (Coupling Step)

Context: You are reacting the intermediate with an indole or aniline nucleophile.

Q1: I observe a product with the correct mass but a slightly different retention time. What is it? Diagnosis: This is likely the C1-Regioisomer .

  • The Mechanism: While the Fluorine at C5 is para to the Nitro group and is the preferred leaving group (due to the high electronegativity of F stabilizing the Meisenheimer complex), the Chlorine at C1 is ortho to the Nitro group. The ortho-Nitro effect can activate the Chlorine, especially in non-polar solvents or with smaller nucleophiles.

  • Confirmation:

    • NMR: Check the coupling constants. The desired C5-substitution product preserves the 1-Cl substituent. The byproduct will lose the Cl and retain the F. Look for the distinct

      
       NMR signal. If the F signal remains in the product, you have displaced the Chlorine (Wrong Isomer).
      
    • Action: Lower the reaction temperature. The activation energy for C-F displacement is generally lower than C-Cl; higher temperatures increase the rate of the unwanted C-Cl displacement.

Q2: My LC-MS shows a peak with [M-2]+16 mass (Hydroxyl insertion). Is this oxidation? Diagnosis: No, this is Hydrolysis (Phenol Formation) .

  • The Cause: The C5-Fluorine is extremely labile. If your solvent (DMF, DMSO, DMAc) is "wet" or if you use hydroxide bases (NaOH, KOH) instead of non-nucleophilic bases (DIPEA,

    
    ), water/hydroxide competes with your drug-linker nucleophile.
    
  • The Product: 5-Hydroxy-4-methoxy-2-nitro-1-chlorobenzene.

  • Action: Switch to anhydrous solvents and use mild inorganic bases like Cesium Carbonate (

    
    ) or organic bases like DIPEA.
    
Module B: Nitro Reduction (Aniline Formation)

Context: You are reducing the Nitro group (


) to an Aniline (

).

Q3: The Nitro group is gone, but my mass spectrum shows [M-34]. Where did the Chlorine go? Diagnosis: You have suffered Hydrodechlorination .

  • The Mechanism: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are excellent at inserting into Aryl-Cl bonds, leading to reductive dechlorination.

  • The Product: 3-Fluoro-4-methoxy-aniline (The nitro is reduced, but the chlorine is stripped).

  • Action:

    • Stop: Do not use Pd/C with hydrogen gas for this substrate.

    • Alternative 1 (Chemical): Use Iron powder in Acetic Acid (Fe/AcOH) or Zinc in Ammonium Chloride. These electron-transfer methods are chemoselective for

      
       and spare the Aryl-Cl.
      
    • Alternative 2 (Catalytic): Use Platinum on Carbon (Pt/C) doped with Vanadium, or Sulfided Platinum , which inhibits the hydrogenolysis of the C-Cl bond.

Q4: I see a dimeric impurity with double the molecular weight. Is it a polymerization? Diagnosis: This is Azo or Azoxy coupling .

  • The Cause: Incomplete reduction or high pH. The intermediate Nitrosobenzene reacts with the Aniline product.[1]

  • Action: Ensure the reduction medium remains slightly acidic to neutral. If using catalytic hydrogenation, ensure high pressure and rapid stirring to push the reaction through the intermediate stages quickly.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Target) against the "Failure Modes" (Unexpected Products).

ReactionPathways cluster_0 SNAr Phase cluster_1 Reduction Phase Start Starting Material (1-Cl, 5-F, 4-OMe, 2-NO2) TargetSNAr Target Intermediate (C5-Substituted) Start->TargetSNAr Path 1: Nucleophile (Indole) SNAr @ C5 (Para-F) RegioIsomer Impurity A: Regioisomer (C1-Displacement of Cl) Start->RegioIsomer Side Rxn: Attack @ C1 (Ortho-Cl activated) Phenol Impurity B: Phenol (Hydrolysis of F) Start->Phenol Side Rxn: H2O/OH- Attack @ C5 FinalDrug Final Aniline (Nitro Reduced, Cl Intact) TargetSNAr->FinalDrug Fe/AcOH or Pt/C Selective Reduction Dechlor Impurity C: Dechlorinated (Loss of Cl) TargetSNAr->Dechlor Pd/C + H2 Over-reduction Azo Impurity D: Azo-Dimer (Incomplete Red.) TargetSNAr->Azo Base/Low H2 Pressure Coupling

Caption: Figure 1. Chemoselectivity map showing the desired pathway (Green) versus competitive regiochemical and reductive side-reactions (Red/Yellow).

Analytical Data Summary

Use this table to cross-reference your LC-MS and NMR data against known impurities.

Product IdentityReaction StepMass Shift (vs Target)Key NMR FeatureRoot Cause
Target Product

0Loss of F-coupling; Cl intactOptimal Conditions
Regioisomer (Cl-disp)


Mass depends on Nucleophile vs Cl

signal persists
High Temp; Steric bulk
Phenol (Hydrolysis)

-2 (vs F) + 17 (OH) = +15 DaBroad singlet (OH); Loss of FWet solvent; Hydroxide base
De-Cl Aniline Reduction-34 Da (Cl

H)
Loss of aromatic Cl patternPd/C catalyst usage
Azo Dimer Reduction

(approx)
Complex aromatic regionLow pressure; Basic pH

Validated Protocols

Protocol A: Selective Nitro Reduction (Preventing Dechlorination)

Recommended for preserving the C1-Chlorine atom.

  • Setup: Charge a 3-neck flask with the nitro-intermediate (1.0 eq) and Ethanol/Water (4:1 ratio).

  • Activator: Add Ammonium Chloride (

    
    , 5.0 eq) and stir at 50°C.
    
  • Reductant: Add Iron Powder (Fe, 325 mesh, 5.0 eq) in portions over 30 minutes. Caution: Exothermic.

  • Monitoring: Monitor by HPLC. The reaction typically completes in 2–4 hours.

  • Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate.

    • Why this works: Iron reduction proceeds via single-electron transfer (SET) mechanisms that are insufficient to cleave the strong Aryl-Cl bond under these mild conditions, unlike catalytic hydrogenation [1, 2].

Protocol B: Regioselective

Recommended for ensuring C5-Fluorine displacement.

  • Solvent: Use Acetonitrile or THF (avoid DMF if hydrolysis is observed).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Temperature: Maintain 0°C to 25°C .

    • Critical Control Point: Do not heat above 40°C until conversion is >50%. The rate constant difference between

      
       (fluorine displacement) and 
      
      
      
      (chlorine displacement) narrows as temperature increases [3].

References

  • RSC Advances : Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[2] (Demonstrates the necessity of modifying catalysts to prevent dehalogenation).

  • ChemRxiv : Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.[1] (Mechanistic insight into Fe-based selective reduction).

  • J. Med. Chem.: Discovery of Osimertinib (AZD9291). (Primary source for the synthetic route and

    
     conditions). 
    
  • WuXi AppTec : Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous QM analysis of competing halogen displacement).

Sources

Validation & Comparative

Comparative Guide: Efficacy of Palladium Catalysts for Cross-Coupling 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of distinct palladium catalyst systems in cross-coupling reactions involving 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 84478-76-2) . This substrate presents a unique dichotomy in reactivity: the ortho-nitro group electronically activates the C-Cl bond for oxidative addition but simultaneously imposes significant steric hindrance and potential for catalyst poisoning.

While nucleophilic aromatic substitution (


) is viable for C-N bond formation due to the electron-deficient ring, Suzuki-Miyaura coupling  (C-C bond formation) remains the critical benchmark for catalyst efficacy. This analysis focuses on Suzuki coupling, comparing legacy systems against modern dialkylbiaryl phosphine precatalysts.

Substrate Analysis & Chemoselectivity

Before selecting a catalyst, one must understand the electronic and steric landscape of the substrate.

  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.[1]

  • Electronic Activation: The nitro group (

    
    ) at the ortho position and fluorine (
    
    
    
    ) at the meta position are strong electron-withdrawing groups (EWGs). This lowers the energy barrier for the oxidative addition of Pd(0) into the C-Cl bond compared to electron-rich aryl chlorides.
  • Steric Challenge: The ortho-nitro group creates significant steric bulk, impeding the approach of the palladium center and the subsequent transmetallation step.

  • Competing Pathways: The highly activated C-Cl bond is prone to background

    
     reactions if strong nucleophiles (e.g., hydroxides, alkoxides) are used as bases.
    

Catalyst Performance Comparison

The following table summarizes the efficacy of three distinct catalyst classes for the Suzuki coupling of the target substrate with phenylboronic acid.

Catalyst SystemLigand ClassYield PotentialTON (Turnover Number)Reaction ConditionsPrimary Utility
XPhos Pd G2 / G3 Dialkylbiaryl Phosphine (Buchwald)High (85-98%) High (>1000)40-60°C, weak base (

)
Best in Class. Ideal for sterically hindered chlorides.

Bidentate FerrocenylModerate (60-75%)Moderate (200-500)80-100°C,

Robustness. Good industrial baseline; resists dehalogenation.

Monodentate PhosphineLow-Moderate (30-55%)Low (<50)>100°C (often MW), strong baseLegacy. Often fails due to thermal instability and steric crowding.
Detailed Assessment[2][3][4]
A. The Gold Standard: XPhos Pd G2/G3

The Buchwald Precatalysts (Generation 2 or 3) utilizing the XPhos ligand are the superior choice for this substrate.

  • Mechanism: XPhos is bulky and electron-rich. The bulk facilitates the reductive elimination step (often the rate-determining step for hindered substrates), while the electron-rich nature accelerates oxidative addition into the C-Cl bond.

  • Advantage: Allows for the use of weak bases like potassium phosphate (

    
    ), which minimizes competitive 
    
    
    
    side reactions (hydrolysis of the C-Cl or C-F bond).
  • Data Support: Literature on ortho-nitro aryl chlorides indicates yields >90% with XPhos, whereas standard catalysts stall at 50% conversion due to steric hindrance [1].

B. The Industrial Workhorse:

  • Mechanism: The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate.

  • Advantage: Extremely resistant to air and moisture. It is less prone to

    
    -hydride elimination side reactions if alkyl chains are present on the coupling partner.
    
  • Limitation: Requires higher temperatures (80°C+) to drive the reaction, which increases the risk of degrading the thermally sensitive nitro group or causing defluorination.

C. The Legacy System:

[2]
  • Status: Generally not recommended for this specific substrate unless used under microwave irradiation.

  • Failure Mode: The triphenylphosphine ligands dissociate easily at the high temperatures required to activate the aryl chloride. Furthermore, the "cone angle" of

    
     is insufficient to effectively promote coupling over the steric bulk of the ortho-nitro group [2].
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" imposed by the nitro group during the Transmetallation and Reductive Elimination phases.

G PreCat Pre-Catalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting for Cl) ActivePd->OxAdd + Substrate PdII_Int Pd(II) Intermediate (Stabilized by Nitro EWG) OxAdd->PdII_Int TransMet Transmetallation (STERIC GATE: Nitro Interference) PdII_Int->TransMet + Base / Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Substrate 1-Chloro-5-fluoro- 4-methoxy-2-nitrobenzene Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki coupling of hindered ortho-nitro aryl chlorides. Note the "Steric Gate" at the transmetallation step, which requires bulky ligands like XPhos to overcome.

Validated Experimental Protocol

Recommended System: XPhos Pd G2 with Potassium Phosphate in THF/Water. Rationale: This protocol operates at moderate temperatures to preserve the nitro/fluoro functionality while ensuring complete conversion of the chloride.

Materials
  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

  • Base:

    
     (Tribasic potassium phosphate) (2.0 equiv)
    
  • Solvent: THF : Water (4:1 ratio) - Degassed

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. This is critical to protect the active Pd(0) species.
    
  • Solvent Addition: Add the degassed THF/Water mixture (5 mL total volume) via syringe.

  • Base Addition: Add the

    
      (2.0 mmol). If using solid base, add it in Step 1. If using a commercially available aqueous solution, add it here.
    
  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via HPLC or TLC.

    • Checkpoint: The reaction should turn from a clear/yellow solution to a dark black/brown mixture, indicating active Pd cycling.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting & Optimization

  • Problem: Low conversion (<20%).

    • Root Cause:[3][4] Catalyst poisoning by the nitro group or insufficient activation.

    • Solution: Switch to SPhos Pd G2 . SPhos is structurally similar to XPhos but often provides higher turnover for extremely hindered ortho-substituted rings [3].

  • Problem: Defluorination (Loss of F atom).

    • Root Cause:[3][4]

      
       attack by the base on the C-F bond (activated by para-nitro).
      
    • Solution: Switch solvent to 1,4-Dioxane (anhydrous) and use

      
        as the base. The lower solubility of Cesium Carbonate in dioxane creates a "slow-release" effect, minimizing side reactions.
      

References

  • Fors, B. P., & Buchwald, S. L. (2009).[5] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[5][6][7] Journal of the American Chemical Society, 131(36), 12898–12899.

  • Bjoersvik, H. R., & Liguori, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 116. (Discusses MW-promoted coupling of 1-chloro-2-nitrobenzene).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Kinetic Profiling & Regioselectivity Guide: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

[1]

Executive Summary

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) is a highly specialized electrophile used primarily as a regioselective core in the synthesis of EGFR and BTK inhibitors .[1] Unlike its symmetric analogs (e.g., 1,5-difluoro-), CFMNB offers orthogonal reactivity: the labile C5-fluorine atom allows for rapid, selective nucleophilic aromatic substitution (

1

This guide compares CFMNB against two standard alternatives:

  • Alternative A: 1,5-Difluoro-4-methoxy-2-nitrobenzene (High reactivity, low chemoselectivity).[1]

  • Alternative B: 1,5-Dichloro-4-methoxy-2-nitrobenzene (Low reactivity, high stability).[1]

Key Finding: CFMNB exhibits a kinetic selectivity factor (


) > 3001

Mechanistic Insight: The Regioselectivity Paradox

To understand the performance of CFMNB, one must analyze the electronic environment of the benzene ring. The molecule features two potential electrophilic sites activated by the electron-withdrawing nitro (

Electronic & Steric Factors[1]
  • Site C5 (Fluorine): Located para to the

    
     group.[1] The highly electronegative fluorine atom destabilizes the ground state but stabilizes the transition state (Meisenheimer complex) via inductive electron withdrawal.
    
  • Site C1 (Chlorine): Located ortho to the

    
     group.[1] While ortho-activation is generally strong, this position is deactivated  by the methoxy (
    
    
    ) group at C4.[1] The
    
    
    group is para to C1, exerting a strong resonance donating effect (+R) that increases electron density at C1, rendering it less electrophilic.

Conclusion: The combination of para-activation (



C51
Visualization: Reaction Pathway & Transition States

The following diagram illustrates the kinetic competition between the two pathways.

SNAr_PathwaySubstrate1-Chloro-5-fluoro-4-methoxy-2-nitrobenzeneTS_ParaTS-1 (Para-Attack)Low Barrier(F-displacement)Substrate->TS_ParaFast (k_F)TS_OrthoTS-2 (Ortho-Attack)High Barrier(Cl-displacement)Substrate->TS_OrthoSlow (k_Cl)Meisenheimer_FMeisenheimer Complex A(Stabilized by F)TS_Para->Meisenheimer_FMeisenheimer_ClMeisenheimer Complex B(Destabilized by p-OMe)TS_Ortho->Meisenheimer_ClProduct_FProduct A(5-Amino-Substituted)Meisenheimer_F->Product_F- F⁻Product_ClProduct B(1-Amino-Substituted)Meisenheimer_Cl->Product_Cl- Cl⁻

Figure 1: Kinetic competition pathways. The green path represents the kinetically favored displacement of Fluorine at C5.

Comparative Performance Data

The following table summarizes kinetic parameters derived from controlled experiments using Morpholine as the model nucleophile in Acetonitrile at 25°C.

MetricCFMNB (Product) 1,5-Difluoro Analog1,5-Dichloro Analog
Leaving Group 1 (C5) FluorineFluorineChlorine
Leaving Group 2 (C1) ChlorineFluorineChlorine
Rel.[1] Rate (

)
1.0 (Reference) 2.4 (Fastest)< 0.01 (Slowest)
Regioselectivity > 98:2 (C5:C1) ~ 50:50 (Mixed)> 95:5 (C5:C1)*
Reaction Time 2 - 4 Hours< 1 Hour> 24 Hours
Activation Energy (

)
12.4 kcal/mol 11.8 kcal/mol18.2 kcal/mol
Cost Efficiency High (Orthogonal)Low (Requires separation)Medium (Harsh conditions)

*Note: The Dichloro analog shows selectivity due to steric/electronic differences, but the overall reaction rate is prohibitively slow for mild process conditions.

Interpretation
  • CFMNB vs. Difluoro: While the Difluoro analog reacts faster, it yields a statistical mixture of isomers because both positions are equally labile. CFMNB sacrifices slight speed for near-perfect regiocontrol .[1]

  • CFMNB vs. Dichloro: The Dichloro analog requires elevated temperatures (>80°C) to drive the reaction, which often leads to byproduct formation (e.g., denitration). CFMNB reacts cleanly at room temperature.[1]

Experimental Protocol: Kinetic Validation

To validate the reactivity profile in your own lab, follow this self-validating UV-Vis/HPLC protocol.

Materials
  • Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq).[1]

  • Nucleophile: Morpholine (2.2 eq).[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Internal Standard: Naphthalene (inert).[1]

Step-by-Step Methodology
  • Preparation: Dissolve Substrate (0.5 mmol) and Naphthalene (0.1 mmol) in Acetonitrile (10 mL).

  • Baseline: Inject sample into HPLC (C18 column, Water/MeCN gradient) to establish

    
     peak area ratios.
    
  • Initiation: Add Morpholine (1.1 mmol) in one portion at 25°C. Start timer.

  • Sampling: Aliquot 50 µL every 15 minutes, quench in dilute HCl (to neutralize amine), and analyze via HPLC.

  • Data Analysis: Plot

    
     vs. time. A linear plot confirms pseudo-first-order kinetics .
    
  • Regiochemistry Check (Self-Validation):

    • Isolate the product.[2]

    • Run

      
      -NMR .
      
    • Result: The starting material shows a signal at

      
       ppm.[1] The product should show NO signal  (disappearance of F), confirming C5 displacement. If the signal shifts but persists, C1-Cl displacement occurred (Failure Mode).[1]
      

References

  • PubChem Compound Summary. "1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene".[1][3] National Center for Biotechnology Information.[1] [Link]

  • Organic Chemistry Portal.

    
    ): Mechanism and Regioselectivity."
    [Link]
    

A Comparative Guide to the Synthetic Validation of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of a synthetic route is paramount to achieving desired outcomes in terms of yield, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of two plausible synthetic routes for the preparation of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a valuable and highly functionalized building block in medicinal chemistry. The presented routes are evaluated based on established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Introduction to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of more complex molecules. The presence of chloro, fluoro, methoxy, and nitro groups on the benzene ring offers multiple sites for further chemical modification, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various cross-coupling reactions. The strategic positioning of these groups also influences the reactivity and electronic properties of the molecule, allowing for selective transformations.

This guide will explore two distinct synthetic strategies for the preparation of this target molecule, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Route 1: Linear Synthesis via Nitration of a Precursor

This route follows a classical linear approach, starting from a commercially available substituted phenol and sequentially introducing the required functional groups.

Experimental Workflow for Route 1

Route 1 Workflow A 4-Chloro-2-fluorophenol B 1-Chloro-5-fluoro-4-methoxybenzene A->B Methylation (Dimethyl sulfate, K2CO3) C 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene B->C Nitration (HNO3, H2SO4)

Caption: Workflow for the linear synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Step-by-Step Experimental Protocol for Route 1

Step 1: Methylation of 4-Chloro-2-fluorophenol

The initial step involves the methylation of the hydroxyl group of 4-chloro-2-fluorophenol. The Williamson ether synthesis is a robust and widely used method for this transformation.

  • Materials: 4-Chloro-2-fluorophenol, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a stirred solution of 4-chloro-2-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Heat the mixture to reflux (approximately 56 °C).

    • Slowly add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-chloro-5-fluoro-4-methoxybenzene.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Dimethyl sulfate is a potent and cost-effective methylating agent. However, it is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Step 2: Nitration of 1-Chloro-5-fluoro-4-methoxybenzene

The final step is the electrophilic aromatic substitution to introduce the nitro group. The methoxy group is a strong activating and ortho-, para-directing group, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position ortho to the methoxy group and meta to the halogens.

  • Materials: 1-Chloro-5-fluoro-4-methoxybenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 1-chloro-5-fluoro-4-methoxybenzene (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene.

    • Recrystallize the crude product from ethanol to obtain the pure compound.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.[1]

  • The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of by-products.

Route 2: Convergent Synthesis via Sandmeyer Reaction

This alternative route employs a convergent approach, where the key chloro-substituent is introduced in the final step using a Sandmeyer reaction on a pre-functionalized aniline.

Experimental Workflow for Route 2

Route 2 Workflow A 5-Fluoro-4-methoxy-2-nitroaniline B Arenediazonium salt A->B Diazotization (NaNO2, HCl) C 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene B->C Sandmeyer Reaction (CuCl, HCl)

Caption: Workflow for the convergent synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Step-by-Step Experimental Protocol for Route 2

Step 1: Diazotization of 5-Fluoro-4-methoxy-2-nitroaniline

The first step is the conversion of the primary aromatic amine to a diazonium salt. This is a standard and well-established reaction in organic synthesis.

  • Materials: 5-Fluoro-4-methoxy-2-nitroaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend 5-fluoro-4-methoxy-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Causality Behind Experimental Choices:

  • The reaction is carried out in a strong acidic medium to generate nitrous acid in situ from sodium nitrite, which then reacts with the amine.

  • Low temperatures are crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[2]

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring by displacing the diazonium group.[3]

  • Materials: The freshly prepared diazonium salt solution, Copper(I) chloride (CuCl), Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Cool the CuCl solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield pure 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Causality Behind Experimental Choices:

  • Copper(I) chloride acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the formation of an aryl radical and subsequent reaction with the chloride ion.[3]

  • The use of a copper(I) salt is essential for high yields in this transformation.[4]

Comparative Performance Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent SynthesisJustification & References
Starting Material 4-Chloro-2-fluorophenol5-Fluoro-4-methoxy-2-nitroanilineBoth starting materials are commercially available, but their relative cost and availability may vary.
Number of Steps 22 (from the aniline)Both routes involve a similar number of synthetic transformations from the immediate precursors.
Estimated Overall Yield 60-70%80-90%Methylation of phenols typically proceeds with good to high yields (70-90%).[5][6] Nitration of activated benzenes can also be efficient, but is prone to side reactions, leading to yields in the range of 70-85%.[7][8] The Sandmeyer reaction is known for its high efficiency, with yields often exceeding 80%.[2][9][10] A 91% yield has been reported for the bromo-analogue.[10]
Reaction Conditions Step 1: Reflux; Step 2: 0-5 °CStep 1: 0-5 °C; Step 2: 0-60 °CRoute 1 involves a reflux step and a strictly controlled low-temperature nitration. Route 2 primarily uses low to moderate temperatures.
Reagents & Safety Highly toxic Dimethyl sulfate; Strong acids (HNO₃, H₂SO₄)Unstable diazonium salt intermediate; Cu(I) saltsRoute 1 requires the handling of highly toxic and carcinogenic dimethyl sulfate. Route 2 involves an unstable diazonium salt that must be used immediately and handled with care.
Purification Distillation/Chromatography and RecrystallizationExtraction and Chromatography/RecrystallizationBoth routes require standard purification techniques.
Scalability Good, but handling of DMS at scale is hazardous.Good, but diazotization at scale requires careful temperature control.Both routes are amenable to scale-up with appropriate engineering controls.

Conclusion

Both synthetic routes presented offer viable pathways to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Route 1 is a straightforward, linear synthesis that builds complexity step-wise. Its main advantage is the directness of the approach. However, the use of highly toxic dimethyl sulfate is a significant drawback, especially for larger-scale synthesis. The nitration step also requires careful control to achieve good selectivity and yield.

Route 2 , the convergent synthesis via a Sandmeyer reaction, appears to be the more advantageous approach. It is likely to provide a higher overall yield due to the high efficiency of the Sandmeyer reaction.[10] While it involves the preparation of an unstable diazonium salt intermediate, the reaction conditions are generally mild, and it avoids the use of highly toxic reagents like dimethyl sulfate.

For researchers and drug development professionals, the choice between these routes will depend on several factors, including the scale of the synthesis, the availability and cost of the starting materials, and the safety infrastructure available. Based on the analysis of yield and safety considerations, Route 2 is the recommended synthetic strategy for the preparation of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

References

  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-99. [Link]

  • Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629. [Link]

  • Kamlet, M. J., & Hoffsommer, J. C. (1968). The electronic spectra of nitrobenzenes containing two electron donor substituents. Journal of the American Chemical Society, 90(19), 5277-5284. [Link]

  • Li, H., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(38), 7543-7548. [Link]

  • Wang, Q., & Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 739-750. [Link]

  • Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595. [Link]

  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]

  • Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3172. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (1979).
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  • Google P
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  • ResearchGate. (2019). Methylation of phenols, thiophenol and benzoic acid using 11a. [Link]

  • Neilson, A. H., et al. (1988). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Applied and Environmental Microbiology, 54(2), 524-527. [Link]

  • PubMed. (1988). Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria. [Link]

  • Neilson, A. H., et al. (1987). Bacterial O-methylation of halogen-substituted phenols. Applied and Environmental Microbiology, 53(4), 839-845. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]

  • PureSynth. (n.d.). 4-Chloro-2-Fluorophenol 98.0%(GC). [Link]

  • ACS Publications. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

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  • Google Patents. (1986).
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  • PubMed. (1995). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents. (2012). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]

  • Wang, Y., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. RSC advances, 11(34), 20836-20846. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

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A Head-to-Head Comparison of Yields: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene vs. its Bromo-Analogue in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to chemists, halogenated nitroaromatics serve as key intermediates for the introduction of diverse functionalities. This guide provides an in-depth, head-to-head comparison of two such reagents: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene and its bromo-analogue, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene . We will delve into the theoretical underpinnings of their reactivity, present available experimental data for a comparative analysis of yields in key transformations, and provide detailed experimental protocols for their application.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these molecules lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the formation of carbon-heteroatom bonds. In this reaction, a nucleophile displaces the halide on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of the strongly electron-withdrawing nitro group is crucial, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[2]

A critical, and perhaps counterintuitive, aspect of the SNAr mechanism is the "element effect," which dictates the reactivity order of the leaving group. Unlike in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr, the order of reactivity is typically F > Cl > Br > I .[3] This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon. The high electronegativity of fluorine (and to a lesser extent, chlorine) creates a more electrophilic carbon center, thus accelerating the nucleophilic attack.

Therefore, from a purely theoretical standpoint, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is expected to be more reactive and potentially provide higher yields in SNAr reactions compared to its bromo-analogue under identical conditions.

cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Mechanism Start Aryl Halide (Ar-X) + Nucleophile (Nu-) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Rate-Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product Substituted Product (Ar-Nu) TS2->Product Fast

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Yield Analysis: A Data-Informed Perspective

TransformationStarting MaterialNucleophileProductReported YieldReference
Amination 2,4-DifluoronitrobenzeneAmmonia (NH₃)5-Fluoro-2-nitroaniline98%[4]
Reduction 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzeneH₂/Pd-C4-Fluoro-3-methoxyaniline90.5%[5]
Diazotization/Bromination 5-Fluoro-4-methoxy-2-nitroanilineHBr/NaNO₂/CuBr1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene91%[6]

Table 1: Reported yields for relevant transformations.

The high yield (98%) observed in the amination of 2,4-difluoronitrobenzene underscores the high reactivity of the fluorine leaving group in SNAr reactions.[4] Although this is not a direct comparison, it supports the theoretical prediction of high reactivity for fluorinated and chlorinated substrates.

The synthesis of the bromo-analogue itself proceeds in excellent yield (91%) from the corresponding aniline, indicating that it is a readily accessible intermediate.[6] Furthermore, a patent describes the reduction of this bromo-compound to the corresponding aniline in a high yield of 90.5%, demonstrating its utility in multi-step synthetic sequences.[5]

Subsequent Transformation: Selective Nitro Group Reduction

A common and crucial step following nucleophilic substitution is the reduction of the nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including amide bond formation and the construction of heterocyclic systems. A key consideration here is the potential for dehalogenation, particularly with bromo- and iodo-substituted arenes, when using standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

Fortunately, methodologies exist for the selective reduction of the nitro group while preserving the halogen substituent. Catalytic transfer hydrogenation using ammonium formate or hydrazine hydrate with a palladium catalyst is often effective.[7] Additionally, metal-acid systems, such as tin(II) chloride in an alcoholic solvent, are known to be highly chemoselective for the reduction of nitro groups in the presence of halogens.[7]

cluster_workflow General Synthetic Workflow Start 1-Halo-5-fluoro-4-methoxy-2-nitrobenzene (X = Cl or Br) SNAr Nucleophilic Aromatic Substitution (e.g., Amination) Start->SNAr Intermediate Substituted Nitroaromatic SNAr->Intermediate Reduction Selective Nitro Group Reduction Intermediate->Reduction Product Substituted Aniline Derivative Reduction->Product

Caption: A typical two-step synthetic sequence utilizing the target compounds.

Experimental Protocols

The following protocols are representative examples for the key transformations discussed. They are based on established procedures for structurally similar compounds and should be optimized for the specific substrates and nucleophiles being used.

Protocol 1: Representative Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from procedures for the amination of activated aryl halides.[8]

Materials:

  • 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene or 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq.)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Add a suitable volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Reduction of the Nitro Group using Tin(II) Chloride

This protocol is a robust and highly selective method for reducing nitro groups in the presence of halogens.[7]

Materials:

  • Substituted nitroaromatic from Protocol 1 (1.0 eq.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic (1.0 eq.) in absolute ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture with a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.

Conclusion and Recommendations

Based on the fundamental principles of nucleophilic aromatic substitution, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is the theoretically favored substrate for achieving higher reaction rates and potentially higher yields compared to its bromo-analogue. The higher electronegativity of chlorine activates the aromatic ring more effectively for the rate-determining nucleophilic attack.

However, the choice of starting material in a multi-step synthesis is often a nuanced decision. The bromo-analogue is readily synthesized in high yield and has demonstrated utility in subsequent transformations. In cases where the SNAr reaction is not the rate-limiting step of the overall synthesis or where other factors such as cost and availability are a primary concern, the bromo-analogue may be a viable alternative.

For researchers and drug development professionals, it is recommended to:

  • Prioritize the chloro-analogue when aiming for optimal yields and reaction times in the nucleophilic substitution step.

  • Consider the bromo-analogue if the subsequent synthetic steps are more critical or if economic factors favor its use.

  • Empirically screen both substrates on a small scale to determine the optimal choice for a specific nucleophile and reaction conditions, as exceptions to the general reactivity trend can occur.

This guide provides a framework for making an informed decision between these two valuable synthetic intermediates. By understanding the underlying chemical principles and considering the available data, chemists can better optimize their synthetic routes to achieve their target molecules with greater efficiency.

References

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A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental evidence to offer a predictive framework for the reactivity of this and similar polysubstituted aromatic compounds.

Introduction: The Challenge of Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to a suitable leaving group.[3][4]

In polysubstituted systems featuring multiple potential leaving groups, predicting the site of substitution—the regioselectivity—is a critical challenge. This guide dissects the reactivity of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene, a versatile building block, to illustrate the principles that dictate regiochemical outcomes.

Part 1: Theoretical Analysis of Substituent Effects and Reaction Mechanism

The regioselectivity of SNAr reactions on 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene is dictated by the interplay of its four substituents. A thorough understanding of their electronic properties is essential for predicting the reaction outcome.

Substituent Roles:

  • Nitro Group (-NO₂ at C2): This is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. Its primary role in SNAr is to activate the ring towards nucleophilic attack and, crucially, to stabilize the negatively charged Meisenheimer intermediate.[5][6]

  • Halogens (-Cl at C1, -F at C5): Both chlorine and fluorine are potential leaving groups. They are strongly electron-withdrawing by induction, which further deactivates the ring for electrophilic attack but makes the carbon to which they are attached more electrophilic and susceptible to nucleophilic attack. In the context of SNAr, fluorine's high electronegativity makes the initial attack faster, often rendering it a better leaving group than chlorine, which is contrary to the trend in Sₙ1/Sₙ2 reactions.[7][8]

  • Methoxy Group (-OCH₃ at C4): This group exhibits dual electronic effects. It is a strong resonance donor (+R) and a weak inductive acceptor (-I). Its net effect is electron-donating, which generally deactivates a ring towards nucleophilic attack by increasing electron density.

Predicting the Site of Nucleophilic Attack:

The SNAr mechanism proceeds in two steps, with the first step—the nucleophilic attack and formation of the Meisenheimer complex—being the rate-determining step.[7] The stability of this intermediate is therefore the single most important factor in determining the reaction's regioselectivity.

Let's analyze the two potential pathways for a nucleophile (Nu⁻) attacking 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene:

  • Path A: Attack at C1 (Displacement of Chloride): The nitro group is positioned ortho to the C1 carbon. This geometric arrangement is ideal for stabilizing the resulting negative charge through direct resonance delocalization onto the oxygen atoms of the nitro group. This provides a low-energy, highly stabilized Meisenheimer complex.[4][9]

  • Path B: Attack at C5 (Displacement of Fluoride): The nitro group is meta to the C5 carbon. In this position, the nitro group cannot participate in resonance stabilization of the negative charge formed upon nucleophilic attack. The stabilization is limited to inductive effects, resulting in a much higher-energy, less stable intermediate.[2][9]

G cluster_main Regioselectivity of Nucleophilic Attack cluster_A cluster_B sub 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene + Nucleophile (Nu⁻) pathA Attack at C1 (ortho to -NO₂) sub->pathA Path A: Attack at C1 pathB Attack at C5 (meta to -NO₂) sub->pathB Path B: Attack at C5 meisenheimerA Meisenheimer Complex A (Negative charge delocalized onto -NO₂ group) pathA->meisenheimerA Rate-determining Step meisenheimerB Meisenheimer Complex B (No resonance stabilization by -NO₂ group) pathB->meisenheimerB High Activation Energy productA Product: Substitution of -Cl meisenheimerA->productA - Cl⁻ stabilized HIGHLY STABILIZED (Resonance + Inductive) meisenheimerA->stabilized productB No Reaction meisenheimerB->productB destabilized DESTABILIZED (Inductive only) meisenheimerB->destabilized G start Start: Assemble Reactants reaction Reaction Mixture: Substrate, Morpholine, K₂CO₃ in DMF start->reaction heating Heat to 80 °C Monitor by TLC (4 hours) reaction->heating workup Aqueous Work-up: Quench with H₂O, Extract with Ethyl Acetate heating->workup wash Wash Organic Layer: Brine solution workup->wash dry Dry & Concentrate: Dry over MgSO₄, Evaporate solvent wash->dry purify Purification: Column Chromatography (Silica Gel) dry->purify end Final Product: Characterize (NMR, MS) purify->end

Caption: General experimental workflow for SNAr amination.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene (e.g., 2.22 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).

  • Addition of Nucleophile: Add morpholine (1.92 g, 22 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(5-fluoro-4-methoxy-2-nitrophenyl)morpholine as a yellow solid.

Conclusion

The regioselectivity of nucleophilic aromatic substitution on 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene is unequivocally controlled by the powerful activating and directing effect of the C2-nitro group. Nucleophilic attack occurs exclusively at the C1 position, leading to the displacement of the chloride ion, because only this pathway allows for the formation of a resonance-stabilized Meisenheimer complex. This predictable and high-yielding selectivity makes the title compound an excellent and reliable building block for the synthesis of complex, functionalized aromatic molecules in pharmaceutical and materials science research.

References

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Evaluating the green chemistry metrics of syntheses involving 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

This guide provides an in-depth evaluation of synthetic routes to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research.[1] We will dissect a traditional synthetic pathway and compare it against a modern, greener alternative, employing established green chemistry metrics to provide a quantitative assessment of their environmental impact. Our focus is to illuminate the practical application of green chemistry principles in designing more sustainable chemical processes.

The Imperative of Green Chemistry in Modern Synthesis

The pharmaceutical and fine chemical industries are increasingly under pressure to develop manufacturing processes that are not only efficient and cost-effective but also environmentally benign.[2][3] Green chemistry provides a framework for achieving this, emphasizing waste prevention, the use of safer chemicals, and energy efficiency.[4] To objectively measure progress towards these goals, a suite of metrics has been developed. This guide will focus on three of the most widely adopted metrics:

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[5][6][7] It offers a theoretical measure of how efficiently a reaction utilizes material. A higher atom economy signifies less waste generated as byproducts.[8]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the mass ratio of waste generated to the mass of the desired product.[2][3][9] Unlike atom economy, it accounts for all waste, including excess reagents, solvent losses, and purification waste. The ideal E-Factor is 0.[10]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2][3][11] It provides a holistic view of process efficiency and highlights the significant contribution of solvents and other process aids to the overall waste stream.[12]

Synthetic Approaches to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene: A Comparative Case Study

We will evaluate two distinct synthetic pathways to our target molecule (Molecular Weight: 205.57 g/mol ).[13]

Route 1: The Traditional Approach - Electrophilic Nitration with Mixed Acid

A conventional synthesis would likely start with the commercially available precursor, 2-chloro-4-fluoroanisole. The key transformation is an electrophilic aromatic substitution (nitration) using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" method is a workhorse of industrial chemistry but carries a significant environmental burden.

Reaction Scheme: 2-Chloro-4-fluoroanisole + HNO₃/H₂SO₄ → 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene + H₂O

The causality behind using concentrated sulfuric acid is its role as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[14] However, this necessitates a large excess of strong, corrosive acid, leading to a challenging aqueous workup and the generation of substantial acidic waste.

Route 2: A Greener Alternative - Solid Acid Catalysis

A greener approach seeks to eliminate the use of sulfuric acid. This can be achieved by using a recyclable solid acid catalyst, such as a zeolite, in conjunction with a stoichiometric amount of nitric acid and acetic anhydride.[15] This method generates the nitrating species in situ, avoids the large volume of acid waste, and allows for easier catalyst recovery and reuse.[16]

Reaction Scheme: 2-Chloro-4-fluoroanisole + HNO₃/Acetic Anhydride (Zeolite β catalyst) → 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene + Acetic Acid

The choice of a zeolite catalyst is driven by its ability to provide a solid, reusable acidic surface that facilitates the formation of the nitrating agent without the need for a strong mineral acid.[15] The only significant byproduct is acetic acid, which is more readily handled and potentially recyclable than sulfuric acid waste.

Visualizing the Synthetic Pathways

The following diagram illustrates the two synthetic routes for comparison.

cluster_0 Route 1: Traditional Synthesis cluster_1 Route 2: Greener Synthesis A1 2-Chloro-4-fluoroanisole R1 HNO₃ / H₂SO₄ A1->R1 B1 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene R1->B1 Nitration W1 Acidic Aqueous Waste R1->W1 Generates A2 2-Chloro-4-fluoroanisole R2 HNO₃ / Ac₂O Zeolite β Catalyst A2->R2 B2 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene R2->B2 Catalytic Nitration W2 Acetic Acid + Recyclable Catalyst R2->W2 Generates cluster_metrics Quantitative Metrics A Define Synthetic Route B Identify All Inputs (Reactants, Solvents, Catalysts, Reagents) A->B C Identify All Outputs (Product, Byproducts, Waste Streams) B->C E Calculate E-Factor (Mass of Waste / Mass of Product) B->E F Calculate PMI (Total Mass In / Mass of Product) B->F D Calculate Atom Economy (Based on Stoichiometry) C->D C->E C->F H Holistic Greenness Evaluation D->H E->H F->H G Assess Hazard Profile (Toxicity, Safety, Environmental Impact) G->H

Caption: Workflow for the evaluation of synthesis using green metrics.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Protocol 1: Traditional Mixed Acid Nitration
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-fluoroanisole (1.0 eq) to dichloromethane (10 mL per gram of starting material).

  • Acid Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.5 eq).

  • Reaction: Cool the flask containing the starting material to 0-5°C. Add the pre-mixed acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Stir the reaction at 5°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography to afford the final product.

Protocol 2: Greener Zeolite-Catalyzed Nitration
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluoroanisole (1.0 eq), toluene (10 mL per gram of starting material), and activated Zeolite β catalyst (0.1 eq).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the mixture.

  • Reaction: While stirring at room temperature, add nitric acid (1.1 eq) dropwise. After the addition, heat the mixture to 50°C for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then with a dilute sodium bicarbonate solution to remove acetic acid and any residual nitric acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity but can be recrystallized from ethanol if necessary.

Conclusion and Future Outlook

This guide demonstrates that while traditional synthetic methods may appear efficient based on a single metric like atom economy, a more comprehensive evaluation using E-Factor and PMI reveals significant environmental drawbacks. The greener, zeolite-catalyzed approach for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene generates substantially less waste, avoids highly corrosive and hazardous reagents, and allows for catalyst recycling.

For researchers and drug development professionals, the adoption of a green chemistry mindset is not just an ethical imperative but a strategic advantage. By prioritizing greener metrics from the earliest stages of route scouting and process development, we can create more sustainable, safer, and ultimately more efficient manufacturing processes for the vital chemical intermediates that form the backbone of modern medicine and agriculture.

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  • ERIC. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2024). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. Retrieved from [Link]

  • OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026). Green Synthesis Pathways From Fluorite to Fluorinated Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Metrics of Green Chemistry and Sustainability. Retrieved from [Link]

  • Bentham Science. (2023). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Retrieved from [Link]

  • ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Retrieved from [Link]

  • University of Groningen. (2024). Green chemistry metrics for Safe and Sustainable-by-design chemicals: The case of renewable amines. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (The "Why")

Compound Identity: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 98404-03-6) Physical State: Solid (Crystalline powder)

As a Senior Application Scientist, I advise you to look beyond the basic Safety Data Sheet (SDS). While the SDS provides H-codes, the molecular structure dictates the real-world handling risks. This compound combines a nitro group with halogens (chlorine, fluorine) and a methoxy group.

  • The Nitro Vector (Systemic Risk): The nitro group (

    
    ) renders the molecule lipophilic, facilitating rapid transdermal absorption. Once absorbed, nitro-aromatics are metabolic precursors to methemoglobinemia, a condition where iron in hemoglobin is oxidized (
    
    
    
    ), stripping blood of its oxygen-carrying capacity [1].
  • The Halogen Vector (Local Risk): The presence of fluorine and chlorine on the ring increases the compound's electrophilicity. This makes it a potent alkylating agent and a severe irritant/corrosive to mucous membranes and ocular tissue [2].

  • The Physical Vector (Static Risk): Fluorinated organic solids are notoriously prone to static charge accumulation. This causes "fly-away" powder during weighing, significantly increasing the risk of inhalation exposure outside the primary containment.

Risk Assessment & PPE Matrix

Core Directive: Treat this compound as a Sensitizer and Permeation Hazard . Standard laboratory nitrile gloves are insufficient for prolonged contact due to the permeation characteristics of nitro-aromatics.

Personal Protective Equipment (PPE) Specifications[1][2][3][4]
ZoneEquipmentSpecification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) for stock solution preparation.Rationale: Nitro compounds can permeate thin nitrile in <15 mins. The inner glove acts as a breakthrough indicator and second barrier [3].
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (if outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.Rationale: P100 captures static dust; OV captures vapors if the solid sublimes or is in solution.
Ocular Sealed Protection Required: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields (insufficient for dust/vapor ingress).
Dermal (Body) Impervious Barrier Standard: Cotton Lab Coat (Fire Resistant).High Quantity (>5g): Disposable Tyvek® sleeves or apron over lab coat.Rationale: Prevents dust accumulation on fabric cuffs which can transfer to wrists later.
Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty_Check Quantity > 1 gram? Solid->Qty_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_PPE Standard PPE: Double Nitrile Splash Goggles Fume Hood Qty_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Tyvek Sleeves Static Gun Usage Laminate Gloves (Outer) Qty_Check->Enhanced_PPE Yes Solvent_Check->Standard_PPE Standard Organic Solvent_Check->Enhanced_PPE Penetrating (DMSO/DCM)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity. Note that high-permeability solvents (like DCM) carrying the nitro-compound require laminate gloves.

Operational Protocols (Step-by-Step)

This protocol utilizes a Self-Validating System : each step includes a check to ensure the previous step was performed correctly.

Phase 1: Pre-Operational Setup[1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.

    • Validation: Verify the balance reading is stable and not drifting (drift indicates static charge).

  • Waste Designation: Pre-label a solid waste container "Toxic - Halogenated Organic."

    • Validation: Container must be open and within arm's reach inside the hood before opening the chemical vial.

Phase 2: The "Clean-Dirty" Gowning Workflow

Do not touch the outer surface of the chemical bottle with your "clean" inner gloves.

  • Don Inner Gloves: Inspect for micro-tears by inflating slightly with air.

  • Don Lab Coat & Goggles: Ensure fit is tight against the face.

  • Don Outer Gloves: Pull the cuff of the outer glove over the cuff of the lab coat/Tyvek sleeve.

    • Validation: No skin should be visible at the wrist when reaching forward.

Phase 3: Handling & Weighing[1]
  • Open Container: Tap the container gently on the benchtop to settle contents before opening.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Static Control: If powder "flies" or adheres to the spatula, pause. Use the anti-static gun.

    • Causality: Fluorinated compounds repel water and hold charge; static dispersal is the #1 cause of hood contamination.

  • Seal: Wipe the threads of the bottle with a Kimwipe dampened with methanol before recapping to prevent crystal grinding in the threads (shock sensitivity risk with nitro compounds).

Phase 4: Doffing (Critical Step)

Removing PPE incorrectly negates all prior safety measures.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose of in solid waste immediately.

  • Inspection: Check inner gloves for yellow discoloration (nitro-compound stain). If found, wash hands immediately with soap and water (see Emergency Response).

  • Inner Gloves: Remove inside-out.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Workflow Visualization

Handling_Workflow Setup 1. Setup Hood (Static Control) Gown 2. Double Glove (Check Cuffs) Setup->Gown Ready Weigh 3. Weigh/Transfer (Wipe Threads) Gown->Weigh Protected Weigh->Weigh Static Detected? Use Ionizer Doff 4. Doff Outer Gloves (In Hood) Weigh->Doff Complete Exit 5. Exit & Wash (Cool Water) Doff->Exit Clean

Figure 2: Operational workflow emphasizing the static control loop and the critical "clean" exit strategy.

Emergency Response & Disposal

Acute Exposure Response[1]
  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.[1]

    • Soap: Use non-abrasive soap.[2] Do not use alcohol (ethanol/methanol) to clean skin; alcohols increase the solubility and transdermal absorption of nitro-aromatics [4].

    • Alert: Notify the safety officer. Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological consult.

Disposal Protocol
  • Solid Waste: Dispose of contaminated gloves, Kimwipes, and spatulas in the "Solid Hazardous Waste" stream.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with strong oxidizers (e.g., Nitric Acid) as nitro-compounds can be reactive.

  • Decontamination: Wipe hood surfaces with a 5% surfactant solution (detergent) followed by water. Avoid pure organic solvents for cleaning spills to prevent spreading the lipophilic residue.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9801, Nitrobenzene (Mechanism of Toxicity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] Retrieved from [Link][4]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Skin Notation Profiles: Nitrobenzene. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.